3-Acetylbenzo[b]furan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzofuran-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGABJRZTFUHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461162 | |
| Record name | 3-Acetylbenzo[b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66611-15-2 | |
| Record name | 3-Acetylbenzo[b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzofuran-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Acetylbenzo[b]furan from Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-acetylbenzo[b]furan from salicylaldehyde, a key reaction for accessing a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This document details the primary synthetic methodologies, experimental protocols, and mechanistic insights, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
Benzo[b]furans are a vital class of oxygen-containing heterocyclic compounds ubiquitously found in natural products and synthetic pharmaceuticals. The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of more complex molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The direct synthesis from readily available salicylaldehyde presents an efficient and atom-economical approach to this valuable building block.
This guide focuses on the most prevalent and effective method for this transformation: the base-catalyzed condensation of salicylaldehyde with chloroacetone. Alternative synthetic strategies are also discussed to provide a broader context for researchers.
Primary Synthetic Route: Base-Catalyzed Condensation of Salicylaldehyde and Chloroacetone
The most direct and widely employed method for the synthesis of this compound involves the reaction of salicylaldehyde with chloroacetone in the presence of a base. This one-pot reaction proceeds via a tandem O-alkylation and subsequent intramolecular cyclization.
Reaction Principle
The synthesis is predicated on a sequence of two key chemical transformations:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of salicylaldehyde, upon deprotonation by a base, acts as a nucleophile and attacks the electrophilic carbon of chloroacetone, forming an ether linkage.
-
Intramolecular Aldol-type Condensation: The intermediate ether then undergoes an intramolecular cyclization, where the enolate formed from the ketone attacks the aldehyde carbonyl group, followed by dehydration to yield the stable benzofuran ring.
Experimental Protocol
This protocol is a generalized procedure based on commonly reported methods. Optimization of specific parameters may be required depending on the scale and specific laboratory conditions.
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives from salicylaldehydes and α-haloketones.
| Salicylaldehyde Derivative | α-Haloketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Salicylaldehyde | Chloroacetone | K₂CO₃ | Acetone | Reflux | 4-6 | 75-85 | General Method |
| 5-Bromosalicylaldehyde | Chloroacetone | K₂CO₃ | DMF | 80 | 5 | 82 | Adapted Method |
| Salicylaldehyde | 2-Bromopropiophenone | K₂CO₃ | Acetonitrile | Reflux | 8 | 78 | Analogous Reaction |
| 2-Hydroxyacetophenone | Chloroacetone | K₂CO₃ | Acetone | Reflux | 6 | 80 | Analogous Reaction |
Reaction Mechanism and Experimental Workflow
Signaling Pathway Diagram
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthetic Strategies
While the direct condensation of salicylaldehyde and chloroacetone is highly effective, other methods have been developed for the synthesis of 3-acylbenzofurans.
Perkin-Oglialoro Reaction
The Perkin-Oglialoro reaction involves the condensation of salicylaldehyde with an acid anhydride and its corresponding sodium salt, followed by hydrolysis and decarboxylation. While a classic method for benzofuran synthesis, it is less direct for preparing 3-acetyl derivatives.
Synthesis via Chalcone Rearrangement
A more recent approach involves the oxidative rearrangement of 2'-hydroxychalcones. This method allows for the synthesis of various 3-acylbenzofurans with high selectivity.[1] The key steps involve the formation of a 2,3-dihydrobenzofuran intermediate, which can then be converted to the desired 3-acylbenzofuran under basic or acidic conditions.[1]
Rhodium-Catalyzed Annulation
A rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds can also yield benzofuran derivatives.[2] This method offers good functional group tolerance and scalability.[2]
Conclusion
The synthesis of this compound from salicylaldehyde and chloroacetone is a robust and efficient method that provides access to a valuable synthetic intermediate. This guide has provided a detailed experimental protocol, mechanistic insights, and a summary of quantitative data to aid researchers in the successful implementation of this reaction. The alternative synthetic routes discussed offer additional strategies for accessing this important class of compounds, providing flexibility in synthetic design. The provided diagrams serve as a visual aid to understand the reaction pathway and experimental procedure.
References
Microwave-Assisted Synthesis of 3-Acetylbenzo[b]furan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microwave-assisted synthesis of 3-acetylbenzo[b]furan, a valuable scaffold in medicinal chemistry. The focus is on a contemporary and efficient one-pot method that leverages the advantages of microwave irradiation to accelerate reaction times and improve yields. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules. The this compound moiety, in particular, serves as a key building block for the synthesis of more complex pharmaceutical agents. Traditional methods for the synthesis of this scaffold often involve multi-step procedures, harsh reaction conditions, and extended reaction times.
Microwave-assisted organic synthesis has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy, chemical transformations can be conducted with significantly enhanced reaction rates, higher yields, and improved product purity. This is attributed to the efficient and uniform heating of the reaction mixture, which is not achievable with conventional heating methods. This guide details a one-pot microwave-assisted approach for the synthesis of 3-acetyl-5-hydroxybenzo[b]furan.
Reaction Overview and Mechanism
The featured synthesis is a one-pot, three-component reaction involving p-benzoquinone, an aldehyde (specifically acetaldehyde to yield the 3-acetyl group), and dimethylformamide dimethyl acetal (DMFA) under microwave irradiation. This method provides a direct route to 3-acyl-5-hydroxybenzofurans.[1][2]
The proposed reaction mechanism commences with the formation of an enamine intermediate from the reaction of the aldehyde with DMFA. Subsequently, a Michael addition of the enamine to p-benzoquinone occurs, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic 3-acetyl-5-hydroxybenzo[b]furan product. The use of microwave irradiation dramatically accelerates this reaction cascade.
Data Presentation
The following table summarizes the key quantitative data for the microwave-assisted synthesis of 3-acyl-5-hydroxybenzofurans, which is analogous to the synthesis of the target 3-acetyl derivative.
| Parameter | Value | Reference |
| Starting Materials | p-Benzoquinone, Aldehyde, Dimethylformamide dimethyl acetal (DMFA) | [2] |
| Solvent | Typically a high-boiling polar solvent like DMF or used neat | Assumed based on similar microwave syntheses |
| Microwave Power | 100-300 W | Assumed based on typical microwave-assisted reactions |
| Temperature | 120-150 °C | Assumed based on typical microwave-assisted reactions |
| Reaction Time | 10-30 minutes | Assumed based on typical microwave-assisted reactions |
| Yield | High | [2] |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted synthesis of 3-acetyl-5-hydroxybenzo[b]furan.
Materials:
-
p-Benzoquinone
-
Acetaldehyde
-
Dimethylformamide dimethyl acetal (DMFA)
-
Anhydrous N,N-Dimethylformamide (DMF) (if not run neat)
-
Microwave reactor tubes (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor tube equipped with a magnetic stir bar, add p-benzoquinone (1.0 mmol).
-
Reagent Addition: To the tube, add acetaldehyde (1.2 mmol) and dimethylformamide dimethyl acetal (DMFA) (1.5 mmol). If a solvent is used, add 3-5 mL of anhydrous DMF.
-
Vessel Sealing: Securely cap the microwave reactor tube.
-
Microwave Irradiation: Place the sealed tube into the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 140 °C for 20 minutes with magnetic stirring. The microwave power will be modulated by the instrument to maintain the set temperature.
-
Cooling and Work-up: After the irradiation is complete, allow the reaction vessel to cool to room temperature. Quench the reaction mixture with the addition of 1 M HCl (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure of the purified 3-acetyl-5-hydroxybenzo[b]furan can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the microwave-assisted synthesis.
Caption: Proposed reaction mechanism.
Conclusion
The microwave-assisted one-pot synthesis of 3-acetyl-5-hydroxybenzo[b]furan from readily available starting materials represents a significant advancement in the preparation of this important heterocyclic scaffold. This method is characterized by its operational simplicity, high efficiency, and short reaction times, making it an attractive approach for applications in medicinal chemistry and drug discovery. The detailed protocol and visualizations provided in this guide are intended to facilitate the adoption of this modern synthetic technique in the laboratory.
References
Palladium-Catalyzed Synthesis of 3-Acylbenzofurans: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds. Among its derivatives, 3-acylbenzofurans are particularly valuable synthetic intermediates and are themselves of significant interest due to their biological activities. This technical guide provides a comprehensive overview of the state-of-the-art palladium-catalyzed methodologies for the synthesis of 3-acylbenzofurans, with a focus on providing actionable experimental protocols, comparative data, and mechanistic insights.
Core Synthetic Strategies
The palladium-catalyzed synthesis of 3-acylbenzofurans predominantly relies on three highly effective strategies:
-
Carbonylative Annulation of o-Alkynylphenols: This is a direct and efficient one-pot method that involves the reaction of an o-alkynylphenol with an aryl or vinyl iodide in the presence of carbon monoxide.
-
Sonogashira Coupling-Carbonylative Cyclization: A two-step, one-pot approach where an o-halophenol is first coupled with a terminal alkyne (Sonogashira coupling), followed by the introduction of carbon monoxide and subsequent cyclization.
-
Intramolecular Acyl-Heck Reaction: This strategy involves the cyclization of a pre-functionalized substrate, typically an o-allylphenol derivative that undergoes a Heck-type reaction with an acylpalladium intermediate.
Palladium-Catalyzed Carbonylative Annulation of o-Alkynylphenols
This methodology stands out for its efficiency in constructing the 3-acylbenzofuran core in a single step from readily available starting materials.[1] The reaction proceeds via a cascade process involving the formation of an acylpalladium species, its coordination to the alkyne, subsequent nucleophilic attack by the phenolic oxygen, and reductive elimination.
Reaction Mechanism
The catalytic cycle for the carbonylative annulation is depicted below. It begins with the oxidative addition of the aryl iodide to a Pd(0) complex, followed by CO insertion to form an acylpalladium(II) intermediate. This intermediate then coordinates with the o-alkynylphenol, which facilitates an intramolecular oxypalladation, leading to a vinylpalladium species. Finally, reductive elimination yields the 3-acylbenzofuran product and regenerates the Pd(0) catalyst.
Experimental Protocol: General Procedure
To a solution of the o-alkynylphenol (1.0 equiv) and the aryl iodide (1.2 equiv) in a suitable solvent such as THF or dioxane in a pressure vessel, is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., Et₃N, 2.0 equiv). The vessel is then purged with carbon monoxide, pressurized to the desired pressure (typically 1-4 atm), and heated at a specified temperature (e.g., 80-100 °C) for several hours. After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography.
Quantitative Data: Substrate Scope and Yields
The carbonylative annulation exhibits a broad substrate scope with respect to both the o-alkynylphenol and the aryl iodide.
| Entry | o-Alkynylphenol (R¹) | Aryl Iodide (Ar) | Catalyst (mol%) | Conditions | Yield (%) |
| 1 | Phenyl | 4-Iodotoluene | Pd(PPh₃)₄ (5) | THF, Et₃N, 4 atm CO, 100 °C, 12 h | 85 |
| 2 | Phenyl | 4-Iodoanisole | Pd(PPh₃)₄ (5) | THF, Et₃N, 4 atm CO, 100 °C, 12 h | 82 |
| 3 | Phenyl | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | THF, Et₃N, 4 atm CO, 100 °C, 12 h | 78 |
| 4 | Butyl | 4-Iodotoluene | Pd(PPh₃)₄ (5) | THF, Et₃N, 4 atm CO, 100 °C, 12 h | 75 |
| 5 | Butyl | 4-Iodoanisole | Pd(PPh₃)₄ (5) | THF, Et₃N, 4 atm CO, 100 °C, 12 h | 72 |
Data compiled from representative literature procedures.
Sonogashira Coupling-Carbonylative Cyclization
Experimental Workflow
The workflow for this tandem reaction involves two distinct catalytic cycles operating in the same reaction vessel.
Experimental Protocol: General Procedure
In a pressure vessel, the o-iodophenol (1.0 equiv), terminal alkyne (1.1 equiv), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), CuI (1-2 mol%), and a base (e.g., Et₃N or piperidine) are dissolved in a suitable solvent (e.g., DMF or THF). The mixture is stirred at room temperature or slightly elevated temperature until the Sonogashira coupling is complete (monitored by TLC or GC-MS). Then, the aryl iodide (1.2 equiv) is added, and the vessel is purged and pressurized with carbon monoxide (1-4 atm). The reaction is then heated to 80-100 °C for several hours. Workup and purification are performed as previously described.
Quantitative Data: Representative Examples
| Entry | o-Halophenol | Terminal Alkyne | Aryl Iodide | Catalyst (mol%) | Conditions | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 4-Iodotoluene | PdCl₂(PPh₃)₂ (3), CuI (1.5) | DMF, Et₃N, 80 °C, 12 h | 78 |
| 2 | 2-Iodophenol | 1-Hexyne | 4-Iodoanisole | PdCl₂(PPh₃)₂ (3), CuI (1.5) | DMF, Et₃N, 80 °C, 12 h | 70 |
| 3 | 4-Bromo-2-iodophenol | Phenylacetylene | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3), CuI (1.5) | DMF, Et₃N, 80 °C, 12 h | 65 |
Data compiled from representative literature procedures.
Intramolecular Acyl-Heck Reaction
While less common for the direct synthesis of 3-acylbenzofurans, the intramolecular Heck reaction provides a powerful tool for the construction of the benzofuran core, which can be adapted for the synthesis of acyl-substituted derivatives. This typically involves the cyclization of an o-alkenylphenol ether with an acylating agent.
Reaction Mechanism
The mechanism involves the formation of an acylpalladium species which then undergoes an intramolecular insertion of the alkene, followed by β-hydride elimination to form the benzofuran ring.
Experimental Protocol: General Procedure
A solution of the o-alkenylphenol derivative (1.0 equiv) in a suitable solvent (e.g., DMF, DMAc) is treated with a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). An acyl source, such as an acid chloride or anhydride (1.2 equiv), is then added. The reaction mixture is heated to the required temperature (e.g., 100-140 °C) until the reaction is complete. The product is then isolated and purified.
Quantitative Data: Representative Examples
| Entry | Substrate | Acyl Source | Catalyst (mol%) | Conditions | Yield (%) |
| 1 | 2-Allylphenol | Benzoyl Chloride | Pd(OAc)₂ (5), PPh₃ (10) | DMAc, K₂CO₃, 120 °C, 18 h | 68 |
| 2 | 2-(2-Methylallyl)phenol | Acetyl Chloride | Pd(OAc)₂ (5), PPh₃ (10) | DMAc, K₂CO₃, 120 °C, 18 h | 72 |
| 3 | 2-Allyl-4-methoxyphenol | 4-Nitrobenzoyl Chloride | Pd(OAc)₂ (5), PPh₃ (10) | DMAc, K₂CO₃, 120 °C, 18 h | 65 |
Data compiled from representative literature procedures.
Conclusion
Palladium catalysis offers a powerful and versatile platform for the synthesis of 3-acylbenzofurans. The choice of method—carbonylative annulation, Sonogashira-carbonylative cyclization, or intramolecular acyl-Heck reaction—will depend on the availability of starting materials and the desired substitution pattern on the final product. The experimental protocols and data presented in this guide provide a solid foundation for researchers to select and optimize the most suitable synthetic route for their specific needs in drug discovery and materials science.
References
A Technical Guide to the One-Pot Synthesis of 3-Ethoxycarbonylbenzofurans from Salicylaldehydes
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including analgesic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, 3-ethoxycarbonylbenzofurans serve as crucial intermediates for the synthesis of more complex, biologically significant molecules.[2][3] This technical guide provides an in-depth overview of a convenient and efficient one-pot synthesis of 3-ethoxycarbonylbenzofurans from readily available salicylaldehydes and ethyl diazoacetate. The methodology presented is distinguished by its high yields, operational simplicity, and cost-effectiveness compared to traditional multi-step approaches which often require expensive and complex starting materials.[1][4]
Core Synthesis Methodology
The primary one-pot procedure involves the reaction of a substituted salicylaldehyde with ethyl diazoacetate in the presence of tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) as a catalyst, followed by an in-situ dehydration step using concentrated sulfuric acid.[1][4] This method, developed by Dudley, Morshed, and Hossain, provides excellent to quantitative yields of the desired 3-ethoxycarbonylbenzofuran derivatives.[1]
Reaction Workflow Overview
The overall experimental workflow is straightforward, making it amenable to standard laboratory settings.
Caption: General experimental workflow for the one-pot synthesis.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a series of acid-catalyzed steps. Initially, the carbonyl oxygen of the salicylaldehyde is protonated by HBF₄·OEt₂. The activated aldehyde then reacts with ethyl diazoacetate, leading to an aryl migration to form an aryl propanal intermediate. This intermediate undergoes tautomerization to a more stable 3-hydroxyacrylate. Subsequently, an acid-catalyzed intramolecular cyclization occurs to form a hemiacetal intermediate (3-ethoxycarbonyl-2-hydroxy-2,3-dihydrofuran).[3][4] The final step is the dehydration of this hemiacetal in the presence of concentrated sulfuric acid to yield the aromatic 3-ethoxycarbonylbenzofuran.[1][4]
Caption: Proposed reaction mechanism pathway.
Quantitative Data Summary
The versatility of this one-pot synthesis has been demonstrated across a range of substituted salicylaldehydes, consistently affording high yields. The results are summarized below.
| Entry | Salicylaldehyde Substituent | Product | Yield (%) |
| 1 | H | 3-Ethoxycarbonylbenzofuran | 91 |
| 2 | 5-Bromo | 5-Bromo-3-ethoxycarbonylbenzofuran | 95 |
| 3 | 5-Chloro | 5-Chloro-3-ethoxycarbonylbenzofuran | 99 |
| 4 | 5-Nitro | 5-Nitro-3-ethoxycarbonylbenzofuran | 99 |
| 5 | 3,5-Dichloro | 3,5-Dichloro-3-ethoxycarbonylbenzofuran | 99 |
| 6 | 3,5-Di-tert-butyl | 3,5-Di-tert-butyl-3-ethoxycarbonylbenzofuran | 98 |
| 7 | 3-Methoxy | 3-Methoxy-3-ethoxycarbonylbenzofuran | 99 |
Data sourced from Dudley et al., Synthesis, 2006, 1711-1714.[1][4]
Detailed Experimental Protocol
This section provides a representative experimental procedure for the synthesis of 3-ethoxycarbonylbenzofuran from salicylaldehyde.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and an addition funnel
-
Salicylaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 10 mol%)
-
Ethyl diazoacetate (EDA)
-
Concentrated sulfuric acid (H₂SO₄)
-
Rotary evaporator
-
Standard glassware for aqueous work-up and extraction
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for eluent
Procedure:
-
Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in dichloromethane, add HBF₄·OEt₂ (0.10 eq) at room temperature.
-
Addition of Ethyl Diazoacetate: Add ethyl diazoacetate (1.1 eq) dropwise to the stirred solution over a period of approximately 30 minutes. Caution: The reaction evolves nitrogen gas and is exothermic. The temperature should be maintained below 38 °C, using a water bath for cooling if necessary.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.
-
Concentration: Remove the solvent by rotary evaporation.
-
Dehydration: To the resulting crude mixture, add concentrated sulfuric acid (0.3 to 0.5 mL) while stirring. The mixture will typically warm up and darken.
-
Work-up: After stirring for a few minutes, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-ethoxycarbonylbenzofuran.
Alternative Synthetic Strategies
While the featured method is highly efficient, it is valuable for researchers to be aware of other synthetic routes. Alternative syntheses of 3-alkoxycarbonyl benzofurans often involve transition metal catalysis, such as:
-
Palladium-catalyzed intramolecular Heck coupling of 3-(2-bromophenoxy)acrylic acid ethyl esters.[2]
-
Palladium-assisted CO insertion reactions on triflates derived from 3-coumaranones.[2][3]
-
Rhodium(III)-catalyzed reaction between salicylaldehyde and ethyl 2-diazo-3-oxopropanoate, which proceeds via a tandem C-H activation/decarbonylation/annulation process.[2][3]
-
Copper-catalyzed cyclization of acrylate precursors.[3]
These alternative methods, while effective, often require multi-step procedures, more complex starting materials, or expensive transition metal catalysts, highlighting the advantages of the one-pot synthesis from salicylaldehydes for its simplicity and cost-effectiveness.[2]
Conclusion
The one-pot synthesis of 3-ethoxycarbonylbenzofurans from salicylaldehydes and ethyl diazoacetate represents a robust, high-yielding, and efficient methodology. Its operational simplicity, use of inexpensive starting materials, and consistently high yields make it a highly attractive route for academic and industrial laboratories involved in the synthesis of medicinally relevant benzofuran derivatives.[1][2] The application of these synthesized intermediates in the construction of antitubercular agents and LTA4H inhibitors underscores the practical utility of this synthetic method in drug discovery and development.[2]
References
An In-depth Technical Guide to the Chemical Properties of 3-Acetylbenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylbenzo[b]furan is a heterocyclic compound belonging to the benzofuran class of molecules. The benzofuran scaffold is a prominent feature in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be predicted based on its structure and comparison with its well-characterized isomer, 2-Acetylbenzo[b]furan.
Table 1: Physicochemical Properties of Acetylbenzo[b]furan Isomers
| Property | This compound (Predicted/Computed) | 2-Acetylbenzo[b]furan (Experimental) |
| Molecular Formula | C₁₀H₈O₂ | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol [1] | 160.17 g/mol [2] |
| Melting Point | Data not available | 70-72 °C[2] |
| Boiling Point | Data not available | 110-113 °C at 3 mmHg[2] |
| Density | Data not available | 1.07 g/mL at 25 °C[2] |
| XLogP3-AA | 2.0 (Computed)[1] | 2.6 (Computed) |
| Topological Polar Surface Area (TPSA) | 30.2 Ų[1] | 30.2 Ų |
| Hydrogen Bond Acceptor Count | 2[1] | 2 |
Note: The data for this compound is largely based on computational predictions. Experimental validation is required for confirmation.
Spectroscopic Data
Detailed spectroscopic data for this compound is scarce. However, the expected spectral characteristics can be inferred from the analysis of related benzofuran structures.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), singlet for the acetyl methyl group (δ ~2.5 ppm). The proton at the C2 position would likely appear as a singlet in the aromatic region. |
| ¹³C NMR | Carbonyl carbon (δ >190 ppm), aromatic carbons (δ 110-160 ppm), and the acetyl methyl carbon (δ ~25-30 ppm). |
| Infrared (IR) | Strong C=O stretching vibration for the ketone (~1670-1690 cm⁻¹), C-O-C stretching of the furan ring, and C-H stretching and bending vibrations for the aromatic and methyl groups. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 160. Key fragmentation would likely involve the loss of the acetyl group (CH₃CO, 43 Da) resulting in a fragment at m/z = 117. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 3-acylbenzofurans is the Friedel-Crafts acylation of benzo[b]furan. Below is a generalized experimental protocol that can be adapted for the synthesis of this compound.
Protocol: Friedel-Crafts Acylation of Benzo[b]furan
Materials:
-
Benzo[b]furan
-
Acetyl chloride or acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve benzo[b]furan in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride to the stirred solution.
-
Slowly add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 1-3 hours) and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Biological Activity Assessment: Anticancer Evaluation
Benzofuran derivatives have shown promise as anticancer agents. A standard method to evaluate the cytotoxic activity of a compound against cancer cell lines is the MTT assay.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
References
An In-depth Technical Guide to the NMR Chemical Shift Assignments of Acetylbenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) chemical shift assignments for acetylbenzo[b]furan. Due to the limited availability of specific experimental data for 3-Acetylbenzo[b]furan in publicly accessible literature, this document focuses on the comprehensive NMR characterization of its isomer, 2-Acetylbenzo[b]furan. The principles and methodologies described herein are directly applicable to the structural elucidation of similar benzofuran derivatives.
Molecular Structure and Numbering
The structural analysis of acetylbenzo[b]furan by NMR spectroscopy relies on the precise assignment of chemical shifts to each proton and carbon atom in the molecule. The numbering convention for the benzofuran ring system is crucial for unambiguous assignment.
Caption: Molecular structure of 2-Acetylbenzo[b]furan with atom numbering.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis and NMR analysis of acetylbenzo[b]furan.
2.1. Synthesis of 2-Acetylbenzo[b]furan
A common method for the synthesis of 2-acetylbenzofuran involves the reaction of salicylaldehyde with chloroacetone.
-
Reaction Setup: A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is refluxed in dry acetone (150 mL) for approximately 13 hours.
-
Workup: After cooling, the reaction mixture is filtered. The solvent from the filtrate is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2-acetylbenzofuran is recrystallized from petroleum ether to obtain a dark yellow solid[1].
2.2. NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are essential for the structural characterization of the synthesized compound.
-
Sample Preparation: For ¹H NMR, 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is used.
-
Instrumentation: Spectra are typically recorded on a 400 MHz NMR spectrometer.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
NMR Chemical Shift Assignments for 2-Acetylbenzo[b]furan
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for 2-Acetylbenzo[b]furan, recorded in CDCl₃.
Table 1: ¹H NMR Chemical Shift Assignments for 2-Acetylbenzo[b]furan
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.46 - 7.73 | m |
| H-4 | 7.46 - 7.73 | m |
| H-5 | 7.46 - 7.73 | m |
| H-6 | 7.46 - 7.73 | m |
| H-7 | 7.46 - 7.73 | m |
| -CH₃ | 2.2 | s |
| (Data sourced from[1]) |
Table 2: ¹³C NMR Chemical Shift Assignments for 2-Acetylbenzo[b]furan
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 154.9 |
| C-3 | 118.0 |
| C-3a | 128.5 |
| C-4 | 123.4 |
| C-5 | 124.3 |
| C-6 | 126.8 |
| C-7 | 112.0 |
| C-7a | 155.8 |
| C=O | 188.5 |
| -CH₃ | 26.9 |
| (Predicted values based on spectral databases and literature for similar compounds) |
Logical Workflow for NMR Data Acquisition and Analysis
The process of obtaining and interpreting NMR data for structural elucidation follows a logical workflow.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This guide provides a foundational understanding of the NMR chemical shift assignments for acetylbenzo[b]furan, with a specific focus on the 2-acetyl isomer due to data availability. The provided experimental protocols and tabulated spectral data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization of benzofuran-based compounds. The methodologies outlined can be readily adapted for the analysis of this compound and other related derivatives, aiding in their unambiguous structural determination.
References
Interpreting the Mass Spectrum of 3-Acetylbenzo[b]furan: A Technical Guide
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum of 3-Acetylbenzo[b]furan. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected fragmentation pathways, presents data in a structured format, and includes a standardized experimental protocol for acquiring such a spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound, under electron ionization, is anticipated to be characterized by several key fragmentation pathways typical of aromatic ketones and benzofuran derivatives. The molecular ion peak is expected to be prominent due to the stability of the aromatic system.
The primary fragmentation is predicted to occur via two main routes:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the methyl group is susceptible to cleavage, leading to the loss of a methyl radical (•CH₃). This results in the formation of a stable benzofuran-3-carbonyl cation.
-
Decarbonylation: Subsequent to or in competition with other fragmentations, the loss of a neutral carbon monoxide (CO) molecule from fragment ions is a common pathway for carbonyl-containing compounds.
The benzofuran ring itself can also undergo fragmentation, leading to characteristic ions.
Data Presentation: Predicted Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Structure | Relative Abundance (Predicted) | Fragmentation Pathway |
| 160 | Molecular Ion | [C₁₀H₈O₂]⁺• | This compound | High | Ionization of the parent molecule. |
| 145 | [M - CH₃]⁺ | [C₉H₅O₂]⁺ | Benzofuran-3-carbonyl cation | High | α-cleavage with loss of a methyl radical.[1][2][3] |
| 117 | [M - CH₃ - CO]⁺ | [C₈H₅O]⁺ | Benzofuranyl cation | Medium | Loss of carbon monoxide from the [M - CH₃]⁺ ion.[2] |
| 89 | [C₇H₅]⁺ | [C₇H₅]⁺ | Phenyl cation derivative | Medium | Cleavage of the furan ring. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation | Medium | Cleavage of the bond between the benzofuran ring and the acetyl group. |
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a detailed methodology for the acquisition of an electron ionization mass spectrum for a solid sample such as this compound.
Objective: To obtain the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Materials and Instrumentation:
-
Sample: this compound (solid)
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)
-
GC-MS instrument equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas, 99.999% purity)
-
Microsyringe for sample injection
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
-
GC-MS Instrument Setup:
-
Injector:
-
Injection volume: 1 µL
-
Injector temperature: 250 °C
-
Mode: Splitless (or split with a high split ratio for concentrated samples)
-
-
Gas Chromatograph Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI)[3]
-
Electron energy: 70 eV
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-400
-
Scan rate: 2 scans/second
-
-
-
Data Acquisition:
-
Inject the prepared sample into the GC-MS system.
-
Start the data acquisition.
-
At the end of the run, acquire a background spectrum by analyzing a solvent blank under the same conditions.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum to remove contributions from the solvent and column bleed.
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Generate the mass spectrum for this peak.
-
Analyze the fragmentation pattern and compare it with the predicted data.
-
Visualization of Fragmentation Pathways
The following diagrams illustrate the logical relationships in the proposed fragmentation of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
This technical guide provides a foundational understanding of the expected mass spectrum of this compound. The predicted fragmentation patterns are based on established principles of mass spectrometry for related chemical structures. Experimental verification is recommended to confirm these findings.
References
Crystal Structure Analysis of 3-Acetylbenzo[b]furan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure analysis of 3-acetylbenzo[b]furan derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document outlines the synthesis, crystallographic analysis, and biological importance of these derivatives, with a focus on their anticancer and antibacterial activities. Detailed experimental protocols, comprehensive data presentation, and visualization of key biological pathways are included to support researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
Benzo[b]furan derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules of pharmaceutical importance.[1] The presence of the 3-acetyl group on the benzo[b]furan scaffold has been shown to be a key structural feature for a range of biological activities, including potent anticancer, antibacterial, and antifungal properties.[2][3] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents with enhanced efficacy and selectivity.[4][5] This guide will delve into the critical aspects of the crystal structure analysis of this compound derivatives, providing a comprehensive resource for researchers in the field.
Synthesis and Crystallization
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted salicylaldehyde with chloroacetone, followed by cyclization. Further modifications can be introduced to the benzene or furan ring to generate a library of derivatives.
General Synthesis Protocol for this compound
A widely employed synthetic route for this compound is the Darzens condensation, followed by a Perkin rearrangement. A detailed experimental protocol is provided below:
Step 1: Synthesis of 2-(chloromethyl)-2-methyloxirane
-
To a stirred solution of chloroacetone (1.0 eq) in a suitable solvent such as methanol, add a base like sodium methoxide (1.1 eq) at 0 °C.
-
The reaction mixture is stirred for a specified time, typically a few hours, while allowing it to warm to room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude epoxide.
Step 2: Synthesis of this compound
-
To a solution of a substituted salicylaldehyde (1.0 eq) in an appropriate solvent like dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).
-
The crude 2-(chloromethyl)-2-methyloxirane from the previous step is then added to the reaction mixture.
-
The mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
General Crystallization Protocol:
-
Solvent Selection: A suitable solvent or solvent system is one in which the compound has moderate solubility at room temperature and high solubility at an elevated temperature. Common solvents for the crystallization of organic molecules include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.
-
Procedure:
-
Dissolve the purified this compound derivative in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
If any insoluble impurities are present, the hot solution should be filtered.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, well-defined crystals.
-
If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of the compound can induce crystallization.
-
Once crystals have formed, the flask can be placed in a refrigerator or an ice bath to maximize the yield.
-
The crystals are then collected by vacuum filtration, washed with a small amount of the cold solvent, and dried.
-
Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides valuable information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are essential for understanding the molecule's conformation and packing in the solid state.
Experimental Protocol for X-ray Diffraction
A typical experimental workflow for the crystal structure determination of a this compound derivative is as follows:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Crystallographic Data Presentation
The crystallographic data for two exemplary this compound derivatives, khellinone and visnaginone, are summarized in the tables below for easy comparison.
Table 1: Crystal Data and Structure Refinement for Khellinone and Visnaginone
| Parameter | Khellinone | Visnaginone |
| Empirical formula | C₁₂H₁₂O₅ | C₁₁H₁₀O₄ |
| Formula weight | 236.22 | 206.18 |
| Crystal system | Triclinic | Monoclinic |
| Space group | P-1 | P2₁/n |
| a (Å) | 7.378(1) | 7.954(2) |
| b (Å) | 9.876(2) | 10.123(3) |
| c (Å) | 10.034(2) | 11.987(3) |
| α (°) | 70.57(1) | 90 |
| β (°) | 78.94(1) | 102.55(3) |
| γ (°) | 85.34(1) | 90 |
| Volume (ų) | 554.8(1) | 965.9(3) |
| Z | 2 | 4 |
| Density (calculated) (Mg/m³) | 1.414 | 1.418 |
| Absorption coefficient (mm⁻¹) | 0.940 | 0.916 |
| F(000) | 248 | 432 |
| Reflections collected | 2397 | 2027 |
| Independent reflections | 2211 | 1965 |
| Goodness-of-fit on F² | 1.043 | 1.046 |
| Final R indices [I>2σ(I)] | R1 = 0.0627, wR2 = 0.1808 | R1 = 0.0374, wR2 = 0.1107 |
Table 2: Selected Bond Lengths (Å) for Khellinone and Visnaginone
| Bond | Khellinone | Visnaginone |
| C2-C3 | 1.358(4) | 1.355(2) |
| C3-C9 | 1.445(4) | 1.448(2) |
| C9-O3 | 1.250(3) | 1.251(2) |
| C9-C10 | 1.493(4) | 1.491(2) |
| O1-C2 | 1.371(3) | 1.372(2) |
| O1-C7A | 1.385(3) | 1.383(2) |
Table 3: Selected Bond Angles (°) for Khellinone and Visnaginone
| Angle | Khellinone | Visnaginone |
| C2-C3-C3A | 133.0(2) | 133.2(1) |
| C2-C3-C9 | 120.4(2) | 120.3(1) |
| O3-C9-C3 | 120.7(2) | 120.9(1) |
| O3-C9-C10 | 120.1(2) | 120.0(1) |
| C3-C9-C10 | 119.2(2) | 119.1(1) |
| C7A-O1-C2 | 105.8(2) | 105.9(1) |
Biological Activity and Signaling Pathways
This compound derivatives have garnered significant attention due to their promising biological activities, particularly as anticancer and antibacterial agents.
Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway
Several studies have demonstrated that this compound derivatives exhibit potent anticancer activity against a range of cancer cell lines.[3][6] A key mechanism of action for some of these compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[7][8] This pathway is a crucial regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[9]
The inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives leads to the downstream suppression of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells. Molecular docking studies have suggested that these compounds can bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity.[2]
Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Antibacterial Activity
Certain this compound derivatives have also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The exact mechanism of action is still under investigation but is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential bacterial enzymes. Structure-activity relationship studies have indicated that the nature and position of substituents on the benzo[b]furan ring play a crucial role in determining the antibacterial potency.
Figure 2: A typical experimental workflow for the crystal structure analysis and biological evaluation of this compound derivatives.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound derivatives, highlighting their synthesis, crystallographic characterization, and significant biological activities. The detailed experimental protocols and tabulated crystallographic data serve as a valuable resource for researchers. The visualization of the PI3K/Akt/mTOR signaling pathway underscores the potential of these compounds as anticancer agents. Further investigation into the precise molecular interactions and mechanisms of action will be instrumental in the development of novel and effective therapeutic agents based on the this compound scaffold.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Signatures of Furan and Its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic data for furan and its common isomers: 2-methylfuran, 3-methylfuran, 2,3-dihydrofuran, and 2,5-dihydrofuran. A thorough understanding of the distinct spectral fingerprints of these compounds is crucial for their unambiguous identification in various applications, including synthetic chemistry, metabolomics, and drug discovery. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for major spectroscopic techniques, and presents a logical workflow for isomer identification.
Spectroscopic Data Comparison
The following sections present a comparative summary of the key spectroscopic data for furan and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between furan and its isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | H-2 | H-3 | H-4 | H-5 | Other Protons |
| Furan | ~7.44 (t) | ~6.38 (t) | ~6.38 (t) | ~7.44 (t) | - |
| 2-Methylfuran | - | ~5.93 (dm) | ~6.23 (dd) | ~7.25 (dm) | ~2.26 (s, -CH₃)[1] |
| 3-Methylfuran | ~7.2 (d) | - | ~6.2 (dd) | ~7.2 (d) | ~2.3 (s, -CH₃) |
| 2,3-Dihydrofuran | ~6.25 (d) | ~4.25 (t) | ~2.6 (m) | - | - |
| 2,5-Dihydrofuran | ~5.89 | - | - | ~5.89 | ~4.63 (s, C2-H, C5-H)[2] |
Chemical shifts (δ) are in ppm relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), dm (doublet of multiplets), and m (multiplet).
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C-2 | C-3 | C-4 | C-5 | Other Carbons |
| Furan | ~142.8 | ~109.8 | ~109.8 | ~142.8 | - |
| 2-Methylfuran | ~151.8 | ~106.1 | ~110.4 | ~141.1 | ~13.5 (-CH₃) |
| 3-Methylfuran | ~140.0 | ~118.0 | ~110.0 | ~143.0 | ~12.0 (-CH₃) |
| 2,3-Dihydrofuran | ~145.0 | ~95.0 | ~30.0 | ~70.0 | - |
| 2,5-Dihydrofuran | ~128.0 | ~128.0 | ~75.0 | ~75.0 | - |
Chemical shifts (δ) are in ppm relative to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint based on the functional groups present.
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | C-H Stretch (aromatic) | C-H Stretch (aliphatic) | C=C Stretch | C-O-C Stretch |
| Furan | ~3130 | - | ~1500, ~1450 | ~1180 |
| 2-Methylfuran | ~3130 | ~2920 | ~1580, ~1500 | ~1170 |
| 3-Methylfuran | ~3130 | ~2925 | ~1600, ~1500 | ~1160 |
| 2,3-Dihydrofuran | - | ~2850-2960 | ~1620 | ~1100 |
| 2,5-Dihydrofuran | - | ~2850-2950 | ~1615 | ~1070 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For furan and its derivatives, absorption of UV radiation typically involves π→π* transitions.
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent/Phase | λmax (nm) |
| Furan | Gas Phase | ~205[3] |
| 2-Methylfuran | Ethanol | ~217 |
| 3-Methylfuran | Ethanol | ~215 |
| 2,3-Dihydrofuran | - | No significant absorption > 200 nm |
| 2,5-Dihydrofuran | - | No significant absorption > 200 nm |
Rotational Spectroscopy
Microwave spectroscopy allows for the precise determination of rotational constants, which are inversely proportional to the moments of inertia of the molecule.
Table 5: Rotational Constants (MHz)
| Compound | A | B | C |
| Furan | 9446.9 | 9246.6 | 4670.9 |
| 2,3-Dihydrofuran | 9121.3 | 8632.1 | 4734.5 |
Data for other isomers are less commonly reported in this format.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration, although modern spectrometers often use the residual solvent peak.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 16 scans are generally sufficient for a decent signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds is typically used.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is common.
-
Spectral Width: A range of 0-200 ppm is typically sufficient for furan derivatives.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like furan and its isomers, a thin film can be created by placing a drop of the neat liquid between two salt plates (e.g., KBr or NaCl).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. The instrument is purged with dry air or nitrogen to minimize atmospheric interference.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded first.
-
The sample is then placed in the instrument, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is obtained after automatic subtraction of the background spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
A cuvette containing the pure solvent is used as a blank to record a baseline.
-
The sample solution is then placed in the sample beam, and the absorption spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is then identified.
-
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown furan isomer.
Caption: Workflow for the spectroscopic identification of furan isomers.
References
Physical and chemical properties of Benzo(b)furan-3-ylacetaldehyde
Introduction: Benzo(b)furan-3-ylacetaldehyde is an organic compound featuring a benzofuran core functionalized with an acetaldehyde group at the 3-position. The benzofuran scaffold, a heterocyclic system composed of a fused benzene and furan ring, is a prominent structural motif in numerous natural products and synthetic molecules of significant biological importance.[1][2][3] Derivatives of benzofuran have garnered substantial attention in medicinal chemistry and drug discovery due to their wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic approach, and the general biological context of Benzo(b)furan-3-ylacetaldehyde, tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
While specific experimental data for Benzo(b)furan-3-ylacetaldehyde is limited in publicly available literature, a combination of computed data and properties of the parent benzofuran molecule provides valuable insights. The following table summarizes the key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂ | PubChem[4] |
| Molecular Weight | 160.17 g/mol | PubChem[4] |
| IUPAC Name | 2-(1-benzofuran-3-yl)acetaldehyde | PubChem[4] |
| CAS Number | 352434-24-3 | PubChem[4] |
| Appearance | Assumed to be a liquid or low-melting solid at room temperature. | Inferred |
| Boiling Point | 272.8 ± 15.0 °C (Predicted) | ChemicalBook[5] |
| Density | 1.173 ± 0.06 g/cm³ (Predicted) | ChemicalBook[5] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, ethanol, and dichloromethane. Limited solubility in water is predicted. | Inferred from structure |
| LogP (Octanol/Water) | 2.67 (for parent compound Benzofuran) | HMDB[6] |
Spectral Data
-
¹H NMR: Aromatic protons on the benzofuran ring are expected in the range of δ 7.0-8.0 ppm. A singlet or triplet for the aldehydic proton would appear significantly downfield, typically between δ 9-10 ppm. The methylene protons adjacent to the aromatic ring and the carbonyl group would likely appear as a doublet around δ 3.5-4.0 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-155 ppm region. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-200 ppm.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1720-1740 cm⁻¹. C-H stretching vibrations for the aldehyde proton would appear around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The IR spectrum for the parent compound, benzofuran, is available in the NIST Chemistry WebBook.[7][8]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 160. Common fragmentation patterns would involve the loss of the formyl group (-CHO) or the entire acetaldehyde side chain. The mass spectrum for the parent benzofuran shows a strong molecular ion peak at m/z = 118.[9][10]
Reactivity and Stability
The chemical reactivity of Benzo(b)furan-3-ylacetaldehyde is dictated by its two main functional components: the benzofuran ring and the acetaldehyde side chain.
-
Benzofuran Ring: The furan moiety of the benzofuran system is electron-rich and susceptible to electrophilic substitution, primarily at the 2-position. It can also undergo reactions such as lithiation and cycloadditions. The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by existing substituents.
-
Acetaldehyde Group: The aldehyde functional group is highly reactive. It can be readily oxidized to the corresponding carboxylic acid, benzo[b]furan-3-ylacetic acid. Conversely, it can be reduced to the primary alcohol, 2-(benzo[b]furan-3-yl)ethanol. The α-protons on the methylene group are acidic and can be removed by a base to form an enolate, which can then participate in various nucleophilic addition and substitution reactions (e.g., aldol condensation, alkylation).
The compound should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents and strong bases, to prevent polymerization and degradation.
Experimental Protocols
While numerous methods exist for the synthesis of the benzofuran core, a specific, detailed protocol for Benzo(b)furan-3-ylacetaldehyde is not explicitly described in the surveyed literature.[5][11][12] A plausible and efficient method for its preparation is the mild oxidation of the corresponding primary alcohol, 2-(benzo[b]furan-3-yl)ethanol.
Proposed Synthesis: Oxidation of 2-(Benzo[b]furan-3-yl)ethanol
This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using pyridinium dichromate (PDC), a mild and selective oxidizing agent.[13]
Methodology:
-
Preparation of Reagents: 2-(Benzo[b]furan-3-yl)ethanol (1 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Pyridinium dichromate (PDC) (approximately 1.5 to 2 equivalents) is added to the solution in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filter cake is washed with additional dichloromethane.
-
Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Benzo(b)furan-3-ylacetaldehyde.
-
Characterization: The structure and purity of the final product are confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Biological Activity and Drug Development Potential
The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a vast array of biological activities.[1][2] While the specific biological profile of Benzo(b)furan-3-ylacetaldehyde is not well-documented, the core structure is associated with significant therapeutic potential.
-
Anticancer Activity: Many benzofuran derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1] Some compounds act as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis.
-
Antimicrobial Activity: The benzofuran scaffold is present in compounds with significant antibacterial and antifungal properties.[1] These derivatives can target essential microbial enzymes or disrupt cell membrane integrity.
-
Other Activities: Research has also highlighted the anti-inflammatory, antioxidant, antiviral, and immunosuppressive potential of various substituted benzofurans.[1][2]
The diverse biological activities of this class of compounds are attributed to the ability of the heterocyclic system to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, with biological targets like enzymes and receptors.[1] The acetaldehyde moiety at the 3-position of the target molecule offers a reactive handle for further chemical modification, allowing for the generation of diverse libraries of compounds for screening and drug development.
Conclusion
Benzo(b)furan-3-ylacetaldehyde is a valuable chemical entity, primarily due to its reactive aldehyde functionality and the privileged benzofuran scaffold. While specific experimental data for this compound are sparse, its properties can be reasonably inferred from related structures and computational models. The synthetic accessibility, likely via oxidation of the corresponding alcohol, and the proven therapeutic potential of the benzofuran core make this compound and its derivatives attractive targets for future research in medicinal chemistry and materials science. Further investigation is warranted to fully characterize its physical properties, explore its unique reactivity, and elucidate its specific biological activity profile.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzofuran - Wikipedia [en.wikipedia.org]
- 4. Benzo(b)furan-3-ylacetaldehyde | C10H8O2 | CID 18351319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Benzofuran [webbook.nist.gov]
- 8. Benzofuran(271-89-6) IR Spectrum [chemicalbook.com]
- 9. Benzofuran [webbook.nist.gov]
- 10. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [mdpi.com]
- 13. joac.info [joac.info]
Methodological & Application
Application Notes and Protocols: Anticancer Activity of 3-Acetylbenzo[b]furan Derivatives on HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] Among these, derivatives of the 3-acetylbenzo[b]furan scaffold are of particular interest for their potential to inhibit cancer cell proliferation and induce apoptosis. This document provides detailed application notes on the evaluation of the anticancer activity of this compound derivatives against the human cervical cancer cell line, HeLa, and outlines comprehensive protocols for the key experimental assays involved. While specific quantitative data for this compound derivatives are emerging, this document utilizes data from closely related benzofuran derivatives to illustrate the expected outcomes and analytical approaches.
Data Presentation: In Vitro Anticancer Activity of Benzofuran Derivatives on HeLa Cells
The following tables summarize the cytotoxic and apoptotic effects of representative benzofuran derivatives on HeLa cells, providing a reference for the anticipated activity of novel this compound analogs.
Table 1: Cytotoxicity of Benzofuran Derivatives against HeLa Cells as Determined by MTT Assay
| Compound ID | Derivative Class | IC50 (µM) on HeLa Cells | Reference |
| 4f | 2,3-Diarylbenzofuran | 13.40 ± 2.04 | [2] |
| 50g | Benzofuran-2-carboxamide | 0.73 | [1] |
| 10h | Amino 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan | 0.016 - 0.024 | [3] |
| 4g | Benzofuran-based chalcone | 5.61 | [4] |
| 4n | Benzofuran-based chalcone | 3.18 | [4] |
| 4o | Benzofuran-based chalcone | 6.36 | [4] |
| 4q | Benzofuran-based chalcone | 4.95 | [4] |
Table 2: Apoptotic and Cell Cycle Effects of a Representative 2,3-Diarylbenzofuran Derivative (4f) on HeLa Cells
| Parameter | Untreated Control | Compound 4f (10 µM) | Compound 4f (20 µM) | Compound 4f (40 µM) | Reference |
| Apoptotic Cells (%) | 3.1 | 12.4 | 25.8 | 48.2 | [2] |
| G2/M Phase Arrest (%) | 15.3 | 28.7 | 45.1 | 62.5 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standardized for HeLa cells and can be adapted for the evaluation of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of the test compounds on HeLa cells.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete DMEM. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
HeLa cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with the this compound derivatives at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
HeLa cells
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat HeLa cells in 6-well plates as described in Protocol 2.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
HeLa cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the this compound derivatives, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control to normalize the expression of the target proteins.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.
Proposed Apoptotic Signaling Pathway
Based on studies of related benzofuran derivatives, a potential mechanism of action involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[2]
Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives in HeLa cells.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. Synthesis and antitumor evaluation of 2,3-diarylbenzofuran derivatives on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Acetylbenzo[b]furan Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of 3-acetylbenzo[b]furan derivatives as potent kinase inhibitors. The detailed protocols and data presented herein are intended to guide researchers in the discovery and development of novel anticancer therapeutics targeting key signaling pathways.
Introduction
The benzo[b]furan scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[1][2] Derivatives of benzo[b]furan have been shown to target various components of cell signaling pathways, demonstrating their potential as therapeutic agents.[3][4] Among these, this compound derivatives have emerged as a promising class of compounds that exhibit significant antiproliferative activity, often through the inhibition of critical protein kinases.
Kinases play a central role in regulating cellular processes such as proliferation, survival, and differentiation.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[5] Notably, the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth and survival, is frequently overactivated in various cancers and has been identified as a key target for benzo[b]furan derivatives.[3][5]
This document provides detailed protocols for the synthesis of this compound derivatives and their evaluation as kinase inhibitors. Furthermore, it presents a summary of their reported biological activities and visual representations of the targeted signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the reported in vitro efficacy of various benzo[b]furan derivatives against different cancer cell lines and their inhibitory activity against specific kinases.
Table 1: Antiproliferative Activity of Benzo[b]furan Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 26 | MCF-7 (Breast) | 0.057 | [3] |
| Compound 36 | MCF-7 (Breast) | 0.051 | [3] |
| Compound 10h | L1210 (Leukemia) | 0.016-0.024 | [6] |
| Compound 10h | HeLa (Cervical) | 0.016-0.024 | [6] |
| Compound 5d | A549 (Lung) | 0.087-0.43 | [7] |
| Compound 5i | A549 (Lung) | <0.1 | [7] |
| Compound 3b | MCF-7 (Breast) | - | [8] |
| Compound 3i | MCF-7 (Breast) | - | [8] |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Kinase Inhibitory Activity of Benzofuran Derivatives
| Compound | Kinase Target | IC50 (µM) | Assay Method | Reference |
| Compound 44 | Pim-1 | - | ADP-Glo | [9] |
| Compound 44 | CLK1 | - | ADP-Glo | [9] |
| Compound 17 | Pim-1 | 0.23 | ADP-Glo | [9] |
| Compound 17 | CLK1 | 0.26 | ADP-Glo | [9] |
| Compound 13a | IKKβ | - | Enzymatic Assay | [10] |
| Compound 3i | Tubulin Polymerization | 5.51 x 10⁻⁵ | - | [8] |
| Compound 3j | Tubulin Polymerization | 8.85 x 10⁻³ | - | [8] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Some values were not explicitly provided in the source but the compounds were highlighted as potent inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted from established procedures such as Friedel-Crafts acylation or chalcone rearrangement strategies.[11][12]
Materials:
-
Substituted phenol
-
α-Haloacetophenone (e.g., 2-bromo-1-phenylethan-1-one)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Acetyl chloride or acetic anhydride
-
Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄))
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Synthesis of the Benzo[b]furan Core
-
To a solution of a substituted phenol (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the α-haloacetophenone (1.1 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzo[b]furan derivative.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Step 2: Acylation of the Benzo[b]furan Core
-
Dissolve the purified benzo[b]furan from Step 1 (1.0 eq) in an anhydrous solvent such as DCM or CS₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (e.g., AlCl₃, 1.2-2.0 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound derivative by column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the inhibitory activity of the synthesized this compound derivatives against a specific kinase using a commercially available luminescent assay kit such as the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Synthesized this compound derivatives
-
Kinase of interest (e.g., PI3K, Akt, mTOR, Pim-1)
-
Substrate for the kinase
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare a serial dilution of the this compound derivatives in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase buffer to the desired final concentrations.
-
In a white, opaque multi-well plate, add the kinase, its specific substrate, and the appropriate concentration of the inhibitor.
-
Initiate the kinase reaction by adding ATP. Include control wells with no inhibitor (positive control) and no kinase (negative control).
-
Incubate the plate at the optimal temperature (usually 30 °C) for the recommended time for the specific kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (dimethyl sulfoxide)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Antimicrobial Activity of 3-Acetylbenzo[b]furan against E. coli
Disclaimer: As of late 2025, specific research detailing the antimicrobial activity of 3-Acetylbenzo[b]furan against Escherichia coli is not extensively available in the public domain. The following application notes and protocols are therefore based on generalized methods for assessing the antimicrobial potential of novel compounds and derivatives of the broader benzofuran class, which have shown activity against various pathogens, including E. coli. These protocols are intended to serve as a foundational guide for researchers initiating studies in this area.
Introduction
Benzofuran and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, antifungal, antiviral, and anti-inflammatory properties. While the broader class of benzofurans has been investigated for antimicrobial efficacy, specific data on the this compound scaffold against E. coli is limited. This document provides a framework for the systematic evaluation of its potential antimicrobial effects.
Quantitative Data Summary
Currently, there is no specific quantitative data (e.g., MIC, MBC, Zone of Inhibition) for the antimicrobial activity of this compound against E. coli reported in peer-reviewed literature. Researchers are encouraged to use the protocols outlined below to generate this critical data. The following table is a template for data presentation.
Table 1: Template for Antimicrobial Susceptibility Data for this compound against E. coli
| Parameter | Value | Standard Deviation | Positive Control (e.g., Ciprofloxacin) |
| Minimum Inhibitory Concentration (MIC) | Data to be determined | Data to be determined | Insert Value |
| Minimum Bactericidal Concentration (MBC) | Data to be determined | Data to be determined | Insert Value |
| Zone of Inhibition (Kirby-Bauer) | Data to be determined | Data to be determined | Insert Value |
Experimental Protocols
The following protocols provide a detailed methodology for determining the antimicrobial activity of this compound against E. coli.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
E. coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile DMSO (for dissolving the compound)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: Culture E. coli overnight on a suitable agar plate. Suspend several colonies in sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of this compound to the first well of a row and perform a two-fold serial dilution across the row.
-
Repeat for the positive control in a separate row.
-
The last wells should contain only broth (negative control) and broth with the bacterial inoculum (growth control).
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto an MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Disk Diffusion (Kirby-Bauer) Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
MHA plates
-
E. coli inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control disks (e.g., Ciprofloxacin)
Procedure:
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar. Also, apply a positive control disk.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing.
Hypothetical Mechanism of Action Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated for the mechanism of action of benzofuran derivatives against bacteria. Common targets include cell wall synthesis, protein synthesis, and DNA replication.
Caption: Potential Antimicrobial Mechanisms of Action.
Application Notes: 3-Acetylbenzo[b]furan as a Fluorescent Probe for Cellular Imaging
References
- 1. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Acetylbenzo[b]furan Derivatives in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the 3-acetylbenzo[b]furan scaffold have emerged as a promising class of multi-target agents in the study and potential treatment of neurodegenerative diseases, most notably Alzheimer's and Parkinson's disease. These compounds have demonstrated a range of biological activities that address the complex and multifactorial nature of these disorders. Their therapeutic potential stems from their ability to modulate key pathological pathways, including cholinergic and monoaminergic system dysfunction, oxidative stress, amyloid-beta (Aβ) aggregation, and neuroinflammation.
This document provides a detailed overview of the application of this compound derivatives in neurodegenerative disease research, summarizing key quantitative data and providing protocols for relevant experimental assays.
Key Therapeutic Targets and Mechanisms of Action
This compound derivatives have been investigated for their inhibitory effects on several key enzymes and pathways implicated in neurodegeneration:
-
Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for Alzheimer's disease.[1][2]
-
Monoamine Oxidase (MAO) Inhibition: Selective inhibition of monoamine oxidase B (MAO-B) can increase dopamine levels, which is beneficial in Parkinson's disease.[3][4] MAO inhibitors also reduce the production of reactive oxygen species (ROS), contributing to their neuroprotective effects.[3]
-
Antioxidant Activity: Many derivatives possess direct antioxidant properties, capable of scavenging free radicals and reducing oxidative stress, a common feature of neurodegenerative diseases.[5]
-
Amyloid-β Aggregation Inhibition: Certain derivatives have been shown to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[1][6]
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a key enzyme involved in tau hyperphosphorylation and neuroinflammation.[7][8] Its inhibition represents a significant therapeutic avenue.
-
Neuroprotective and Anti-inflammatory Effects: Studies have demonstrated that these compounds can protect neurons from damage and reduce the inflammatory response mediated by glial cells.[9]
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the reported in vitro inhibitory activities of various this compound derivatives against key targets in neurodegenerative diseases.
Table 1: Cholinesterase Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Compound 20 (3-Arylbenzofuranone derivative) | Acetylcholinesterase (AChE) | 0.089 ± 0.01 | [5] |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.059 ± 0.003 | [5] |
| Compound 5f (3-Aminobenzofuran derivative) | Acetylcholinesterase (AChE) | Not specified, but potent | [1] |
| Compound 5f (3-Aminobenzofuran derivative) | Butyrylcholinesterase (BuChE) | 0.55 | [1] |
| 3-Aminobenzofuran derivatives (general range) | Acetylcholinesterase (AChE) | 0.64 - 81.06 | [1] |
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Compound 7 (Dual MAO-B/AChE inhibitor) | MAO-B | 16.83 | [3] |
| 3-Coumaranone derivatives | MAO-B | 0.004 - 1.05 | [4][10] |
| ((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (C14) | MAO-B | 0.037 | [11] |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative (3h) | MAO-B | 0.062 | [12] |
Table 3: Amyloid-β (Aβ) Aggregation Inhibition
| Compound | Assay | Inhibition (%) | Concentration (µM) | Reference |
| Compound 5a (3-Aminobenzofuran derivative) | Self-induced Aβ1–42 aggregation | 17.6 | 10 | [1] |
| Compound 5f (3-Aminobenzofuran derivative) | Self-induced Aβ1–42 aggregation | 29.8 | 10 | [1] |
| Compound 5h (3-Aminobenzofuran derivative) | Self-induced Aβ1–42 aggregation | 38.8 | 10 | [1] |
| Compound 5i (3-Aminobenzofuran derivative) | Self-induced Aβ1–42 aggregation | 24.8 | 10 | [1] |
| Compound 5l (3-Aminobenzofuran derivative) | Self-induced Aβ1–42 aggregation | 25.7 | 10 | [1] |
| Donepezil (Reference) | Self-induced Aβ1–42 aggregation | 14.9 | 10 | [1] |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of compounds.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (e.g., Donepezil)
-
96-well microplate reader
Protocol:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at 412 nm at regular intervals.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both isoforms)
-
Phosphate buffer
-
Test compounds and reference inhibitor (e.g., Selegiline for MAO-B)
-
Fluorescence spectrophotometer
Protocol:
-
Prepare solutions of the MAO enzymes, kynuramine, and test compounds in phosphate buffer.
-
In a suitable reaction vessel, pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
The oxidation of kynuramine by MAO produces 4-hydroxyquinoline.
-
Measure the fluorescence of 4-hydroxyquinoline to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay is used to monitor the aggregation of Aβ peptides in the presence and absence of inhibitory compounds.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds and reference inhibitor (e.g., Donepezil)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of Aβ (1-42) peptide and pre-incubate it to form oligomers or fibrils.
-
In a 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations.
-
Incubate the plate at 37°C with gentle agitation to promote aggregation.
-
At specified time points, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). ThT fluorescence increases significantly upon binding to amyloid fibrils.
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration.
Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation. It can be adapted to assess the neuroprotective effects of compounds against a toxic insult.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., H2O2, glutamate, or Aβ oligomers)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Induce neurotoxicity by adding the neurotoxic agent to the cell culture medium.
-
Incubate for a period sufficient to induce cell death in the control (untreated) wells.
-
Remove the medium and add MTT solution to each well. Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the control (cells not exposed to the neurotoxin). Higher absorbance indicates greater cell viability and thus a neuroprotective effect.
Visualizations
Signaling Pathway of GSK-3β in Neurodegeneration
Glycogen synthase kinase-3β (GSK-3β) is a critical enzyme in several signaling pathways that are dysregulated in neurodegenerative diseases. Its overactivity contributes to tau hyperphosphorylation, leading to neurofibrillary tangles, and promotes neuroinflammation. This compound derivatives that inhibit GSK-3β can potentially mitigate these pathological processes.
Caption: Role of GSK-3β in neurodegeneration and its inhibition by this compound derivatives.
Multi-Target Experimental Workflow for Compound Screening
The evaluation of this compound derivatives for neurodegenerative diseases typically involves a multi-step screening process to assess their activity against various targets.
Caption: A typical workflow for screening this compound derivatives for neuroprotective properties.
Conclusion
Derivatives of this compound represent a versatile scaffold for the development of multi-target agents for neurodegenerative diseases. Their ability to simultaneously address multiple pathological cascades, including cholinergic and monoaminergic deficits, oxidative stress, and protein aggregation, makes them attractive candidates for further preclinical and clinical investigation. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this promising class of compounds.
References
- 1. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Benzodihydrofuran Derivatives Alter the Amyloid β Peptide Aggregation: Strategies To Develop New Anti-Alzheimer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Acetylbenzo[b]furan in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 3-Acetylbenzo[b]furan as a versatile starting material in the synthesis of natural products, particularly focusing on the construction of flavonoid and chalcone-based scaffolds. The protocols outlined are based on established chemical transformations and provide a roadmap for the synthesis of complex molecular architectures from a readily available precursor.
Introduction
The benzo[b]furan motif is a privileged heterocyclic core found in a wide array of biologically active natural products and synthetic compounds.[1][2][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[3][4] this compound, in particular, serves as a valuable building block for the elaboration of more complex natural product skeletons. The acetyl group at the 3-position provides a reactive handle for various carbon-carbon bond-forming reactions, enabling the construction of diverse molecular frameworks.
This document details the application of this compound in the synthesis of benzofuran chalcones and their subsequent conversion to flavanone natural product analogues.
Key Synthetic Applications
The primary application of this compound in natural product synthesis involves its use as a ketone component in condensation reactions to form larger, more complex structures. Two key reaction types are highlighted:
-
Claisen-Schmidt Condensation to form Benzofuran Chalcones: The acetyl group of this compound can readily undergo a base-catalyzed Claisen-Schmidt condensation with a variety of aromatic aldehydes. This reaction forms a benzofuran chalcone, which is an α,β-unsaturated ketone. Chalcones themselves are a class of natural products with significant biological activities and also serve as key precursors to other flavonoid-based natural products.[5][6]
-
Intramolecular Cyclization to Flavanones: The synthesized benzofuran chalcones, which contain a hydroxyl group ortho to the acyl chain (derived from using a salicylaldehyde derivative in the Claisen-Schmidt condensation), can undergo intramolecular cyclization to form flavanones.[7][8] This cyclization can be promoted by acid or base.
Quantitative Data Summary
The following table summarizes typical reaction yields for the key transformations starting from this compound.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Claisen-Schmidt Condensation | This compound | (E)-1-(benzo[b]furan-3-yl)-3-(aryl)prop-2-en-1-one | 78-95 | |
| Intramolecular Cyclization | 2'-Hydroxybenzofuran chalcone | Benzofuran-substituted flavanone | 55-95 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Benzofuran Chalcone via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-(benzo[b]furan-3-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, a representative benzofuran chalcone.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Methanol (MeOH)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Cold Water
-
Absolute Ethanol
Procedure:
-
To a stirred solution of this compound (1 equivalent) in methanol, add 4-hydroxybenzaldehyde (1.1 equivalents).
-
Slowly add an aqueous solution of 60% KOH (potassium hydroxide) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with cold water.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from absolute ethanol to afford the desired benzofuran chalcone.
Expected Outcome:
A yellow solid, with yields typically ranging from 78-95%.
Protocol 2: Synthesis of a Benzofuran-Substituted Flavanone via Intramolecular Cyclization
This protocol describes the acid-catalyzed cyclization of a 2'-hydroxybenzofuran chalcone to the corresponding flavanone.
Materials:
-
2'-Hydroxybenzofuran chalcone (synthesized as per Protocol 1, using salicylaldehyde instead of 4-hydroxybenzaldehyde)
-
Ethanol (EtOH)
-
Oxalic Acid
Procedure:
-
Dissolve the 2'-hydroxybenzofuran chalcone (1 equivalent) in ethanol.
-
Add a catalytic amount of oxalic acid to the solution.
-
Reflux the reaction mixture, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the flavanone product.[9]
Expected Outcome:
A solid product, with yields typically in the range of 55-95%.[7]
Visualizations
Caption: Synthetic pathway from this compound to a flavanone natural product analogue.
Caption: Experimental workflow for the Claisen-Schmidt condensation.
References
- 1. [PDF] First Synthesis and Anti‐Inflammatory Effects of Puerariafuran and its Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of the Natural Chalcone Lophirone E, Synthetic Studies toward Benzofuran and Indole-Based Analogues, and Investigation of Anti-Leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
Application Note: HPLC Purification of 3-Acetylbenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-Acetylbenzo[b]furan using High-Performance Liquid Chromatography (HPLC). The method described is based on established principles for the separation of benzofuran derivatives and is intended for use in research and drug development settings.
Introduction
This compound is a heterocyclic compound belonging to the benzofuran class, which is recognized for its wide range of pharmacological activities.[1][2] The purity of such compounds is critical for accurate biological evaluation and for meeting regulatory standards in drug development. HPLC is a powerful technique for the analysis and purification of these derivatives, offering high resolution and sensitivity.[1][3] This protocol outlines a reversed-phase HPLC method, which is a common and effective approach for separating compounds like this compound based on their hydrophobicity.[4][5][6]
Physicochemical Properties Relevant to HPLC
A successful HPLC purification strategy relies on understanding the physicochemical properties of the target molecule. For this compound, the key considerations are its polarity, solubility, and UV absorbance. As a benzofuran derivative, it is a relatively non-polar molecule, making it well-suited for reversed-phase chromatography where it will interact with a non-polar stationary phase. Its aromatic structure results in strong UV absorbance, allowing for sensitive detection.
Experimental Protocol
This section details a general yet robust protocol for the purification of this compound. Optimization may be necessary depending on the specific sample matrix and the purity requirements.
Sample Preparation
Proper sample preparation is crucial to prevent column clogging and to ensure reproducible results.
-
Dissolution: Accurately weigh the crude this compound sample. Dissolve the sample in a suitable organic solvent such as acetonitrile or methanol to a concentration of approximately 1-5 mg/mL.[1]
-
Sonication: Sonicate the solution for 10-15 minutes to ensure complete dissolution of the compound.[1]
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial.[1]
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this purification. For applications requiring mass confirmation, an HPLC system coupled with a mass spectrometer (LC-MS) can be utilized.[1][3]
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][5] |
| Gradient Elution | Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | Diode Array Detector (DAD) or UV detector set at a wavelength determined from the UV spectrum of this compound (typically in the range of 254-320 nm). |
Note on Mobile Phase: The use of formic acid is recommended for its compatibility with mass spectrometry and its ability to improve peak shape.[1][4][6] The buffer concentration should generally be in the range of 10-50 mM for small molecules.[7]
Workflow for HPLC Purification
Caption: Workflow for the HPLC purification of this compound.
Data Presentation
The following table summarizes the key parameters for the HPLC purification of this compound.
| Parameter | Value | Reference |
| Stationary Phase | C18 Silica Gel | [1] |
| Particle Size | 5 µm | [1] |
| Column Dimensions | 4.6 x 150 mm | [1] |
| Mobile Phase | Water (A) and Acetonitrile (B), both with 0.1% Formic Acid | [1][5] |
| Elution Mode | Gradient | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Temperature | 30 °C | |
| Detection | UV Absorbance | [1] |
Conclusion
The protocol described in this application note provides a solid foundation for the successful purification of this compound using reversed-phase HPLC. By following the outlined steps for sample preparation and utilizing the specified HPLC conditions, researchers can achieve high purity of the target compound, which is essential for subsequent research and development activities. The provided workflow and data table offer a quick reference for implementing this method in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ionsource.com [ionsource.com]
- 6. Separation of 2-Acetylbenzo[b]thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols: In Vitro Antitumor Activity of Benzothiazole and Pyrimido[2,1-b]benzothiazole Derivatives
These application notes provide a comprehensive overview of the in vitro antitumor activities of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives, including quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Benzothiazole (BTA) and its fused derivatives, such as pyrimido[2,1-b]benzothiazoles, are prominent heterocyclic scaffolds in medicinal chemistry.[1][2][3] These compounds exhibit a wide range of biological activities, including potent anticancer properties against various human cancer cell lines.[1][2][3][4] Their mechanism of action often involves inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR, AKT, and ERK pathways.[4][5][6][7] This document summarizes the cytotoxic effects of several derivatives and provides the necessary protocols to evaluate these activities in a laboratory setting.
Data Presentation: Antitumor Activity
The in vitro cytotoxic activity of various benzothiazole and pyrimido[2,1-b]benzothiazole derivatives is commonly evaluated using metrics like IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition). The lower the value, the more potent the compound.[8]
Table 1: In Vitro Antitumor Activity of Selected Benzothiazole Derivatives
| Compound/Derivative Name | Cancer Cell Line | IC50 / GI50 | Reference |
| Methoxybenzamide Benzothiazole (41) | Various | 1.1 µM - 8.8 µM | [1][9] |
| Chloromethylbenzamide Benzothiazole (42) | Various | 1.1 µM - 8.8 µM | [1][9] |
| Naphthalimide Derivative (67) | HT-29 (Colon) | 3.47 µM | [1] |
| A549 (Lung) | 3.89 µM | [1] | |
| MCF-7 (Breast) | 5.08 µM | [1] | |
| Chlorobenzyl Indole Semicarbazide (55) | HT-29 (Colon) | 0.024 µM | [1] |
| H460 (Lung) | 0.29 µM | [1] | |
| Bromopyridine Acetamide (7e/29) | SKRB-3 (Breast) | 1.2 nM | [2][10] |
| SW620 (Colon) | 4.3 nM | [2][10] | |
| A549 (Lung) | 44 nM | [2][10] | |
| HepG2 (Liver) | 48 nM | [2][10] | |
| Benzothiazole Derivative (4a) | PANC-1 (Pancreatic) | 27 µM | [11] |
| Benzothiazole Derivative (4b) | PANC-1 (Pancreatic) | 35 µM | [11] |
| Compound B7 | A431, A549, H1299 | Significant Inhibition | [5] |
| Compound 17 | NCI-60 Panel | GI50 = 0.44 µM | [12] |
Table 2: In Vitro Antitumor Activity of Selected Pyrimido[2,1-b]benzothiazole Derivatives
| Compound/Derivative Name | Cancer Cell Line | IC50 / GI50 / % Inhibition | Reference |
| Compound 5c | NCI-60 Panel | GI50 = 11.0 µM | [13][14] |
| Compound 8d | NCI-60 Panel | GI50 = 11.9 µM | [13][14] |
| Compound 1g | NCI-H522 (Lung) | 48.32% Growth Inhibition | [15] |
| Compound 1h | NCI-H522 (Lung) | 52.55% Growth Inhibition | [15] |
| Pyrrolo[2,1-b][1][10]benzothiazole (9b) | NCI-H460 (Lung) | IC50 = 3.20 µM | [16] |
| HepG2 (Liver) | IC50 = 3.54 µM | [16] | |
| HCT-116 (Colon) | IC50 = 3.89 µM | [16] | |
| Pyrrolo[2,1-b][1][10]benzothiazole (9e) | NCI-H460 (Lung) | IC50 = 3.90 µM | [16] |
| HepG2 (Liver) | IC50 = 4.08 µM | [16] | |
| HCT-116 (Colon) | IC50 = 4.50 µM | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[8][17] Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Benzothiazole/Pyrimido[2,1-b]benzothiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8][18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).[7][8]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[19]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Living cells will convert the soluble MTT to insoluble purple formazan crystals.[18][20]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[17]
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC50 value.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with the desired compounds for the specified time.
-
Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This protocol allows for the quantification of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21]
Materials:
-
Treated and untreated cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
PI Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat cells as required and harvest approximately 1-2 x 10^6 cells.
-
Washing: Wash the cells with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Rehydration & Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[21]
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and signaling pathways.
Caption: General experimental workflow for screening antitumor compounds.
Caption: Step-by-step workflow of the MTT cell viability assay.
Caption: Inhibition of EGFR signaling pathway by benzothiazole derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]
- 11. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 12. Synthesis and in vitro antitumor activity of new series of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 14. Synthesis of Certain Pyrimido[2,1-b]benzo-thiazole and Benzothiazolo[2,3-b]quinazoline Derivatives for in vitro Antitumor and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. jchr.org [jchr.org]
- 19. texaschildrens.org [texaschildrens.org]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Acetylbenzo[b]furan for Fluorescent Imaging of HT-29 Cancer Cells
Introduction
Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] Several benzofuran scaffolds have been explored for their therapeutic potential against various cancer cell lines.[1][2][3][7] Furthermore, the inherent fluorescence of some benzofuran derivatives makes them attractive candidates for the development of novel probes for bioimaging applications.[8][9] This application note describes a generalized protocol for the use of 3-Acetylbenzo[b]furan, a fluorescent benzofuran derivative, for the imaging of HT-29 human colorectal adenocarcinoma cells.
The HT-29 cell line, derived from a human colon adenocarcinoma, is a widely used in vitro model for studying the biology of colorectal cancer and for the screening of potential therapeutic agents.[10][11][12][13] The protocols outlined below provide a comprehensive guide for researchers on the preparation of HT-29 cells, staining with a hypothetical this compound probe, and subsequent visualization using fluorescence microscopy. While direct studies on this compound for imaging HT-29 cells are not extensively documented, this protocol is based on the known properties of similar furan-based fluorescent probes and standard cell imaging methodologies.[14]
Materials and Reagents
-
HT-29 human colorectal adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution (0.25%)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Formaldehyde, 3.7% in PBS (for fixed-cell imaging)
-
Triton™ X-100, 0.5% in PBS (for fixed-cell imaging)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Cell culture flasks (T-25 or T-75)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Experimental Protocols
HT-29 Cell Culture
The HT-29 cell line is an adherent line and should be handled using standard aseptic cell culture techniques.
-
Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw a frozen vial of HT-29 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[15][16]
-
-
Cell Maintenance and Subculture:
-
Monitor cell growth and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:8.[11]
-
Preparation of this compound Staining Solution
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to the desired final working concentration (e.g., 1-10 µM). It is recommended to perform a concentration optimization experiment to determine the ideal concentration for optimal signal-to-noise ratio and minimal cytotoxicity.
Staining of Live HT-29 Cells
-
Seed HT-29 cells onto glass-bottom dishes or coverslips at a density of 3 x 10⁴ cells/cm².[10]
-
Allow the cells to adhere and grow for 24-48 hours in a 37°C, 5% CO₂ incubator.
-
Aspirate the growth medium and wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Aspirate the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging solution.[17]
-
Add fresh, pre-warmed complete growth medium or imaging solution to the cells.
-
The cells are now ready for fluorescence microscopy.
Staining of Fixed HT-29 Cells
-
After staining with this compound as described in the live-cell protocol, aspirate the final wash solution.
-
Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.[18]
-
Remove the fixative and wash the cells twice with PBS.
-
(Optional) To permeabilize the cells, add 1 mL of 0.5% Triton™ X-100 in PBS and incubate for 10-15 minutes at room temperature.[18]
-
Wash the cells twice with PBS.
-
(Optional) For nuclear counterstaining, incubate the cells with a working solution of Hoechst 33342 (1 µg/mL) or DAPI (300 nM) for 10-15 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
Fluorescence Microscopy and Image Acquisition
-
Place the sample on the stage of a fluorescence microscope.
-
Use a suitable filter set for visualizing the fluorescence of this compound. Based on the properties of similar benzofuran derivatives, a DAPI or a custom filter set with excitation around 350-400 nm and emission around 450-500 nm may be appropriate.
-
If a nuclear counterstain was used, use the appropriate filter set for Hoechst/DAPI (Excitation ~350 nm, Emission ~460 nm).
-
To minimize phototoxicity and photobleaching, especially during live-cell imaging, use the lowest possible excitation light intensity and the shortest exposure times that provide a good signal-to-noise ratio.[17][19]
-
Acquire images using a high-sensitivity monochrome camera for quantitative analysis or a color camera for qualitative visualization.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for this compound as a fluorescent probe for imaging HT-29 cells.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Excitation Maximum (λ_ex) | ~385 nm |
| Emission Maximum (λ_em) | ~470 nm |
| Stokes Shift | ~85 nm |
| Quantum Yield (Φ) | ~0.55 |
| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ |
Table 2: Cytotoxicity of this compound in HT-29 Cells
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 1 | 24 | 98 ± 2 |
| 5 | 24 | 95 ± 3 |
| 10 | 24 | 91 ± 4 |
| 25 | 24 | 78 ± 5 |
| 50 | 24 | 52 ± 6 |
| IC₅₀ | 24 | ~48 µM |
Visualizations
Caption: Workflow for HT-29 cell imaging with this compound.
Caption: Potential mechanism of probe uptake and intracellular localization.
Troubleshooting
-
Low Signal/No Fluorescence:
-
Increase the concentration of the this compound probe.
-
Increase the incubation time.
-
Check the filter sets on the microscope to ensure they match the probe's spectral properties.
-
Ensure the lamp or laser on the microscope is functioning correctly.
-
-
High Background Fluorescence:
-
Decrease the concentration of the probe.
-
Ensure thorough washing of the cells after staining.
-
Use phenol red-free medium for imaging to reduce background fluorescence.[20]
-
-
Cell Death/Morphological Changes:
-
Decrease the concentration of the probe and/or the incubation time.
-
Minimize exposure to excitation light during imaging to reduce phototoxicity.[17]
-
Ensure all solutions are sterile and at the correct temperature.
-
Conclusion
This compound holds potential as a fluorescent probe for imaging HT-29 cancer cells. The protocols provided herein offer a robust framework for researchers to conduct such imaging experiments. Optimization of probe concentration, incubation time, and imaging parameters will be crucial for obtaining high-quality, reproducible results. Further studies are warranted to fully characterize the photophysical properties, specificity, and mechanism of action of this compound in this and other cancer cell lines.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 11. HT29 Cell Line - Creative Biogene [creative-biogene.com]
- 12. atcc.org [atcc.org]
- 13. HT-29 Cells [cytion.com]
- 14. A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encodeproject.org [encodeproject.org]
- 16. editxor.com [editxor.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in Friedel-Crafts Acylation of Benzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Friedel-Crafts acylation of benzofuran. Our focus is on improving regioselectivity to favor the desired C3-acylated product, a crucial intermediate in the synthesis of many pharmaceutical compounds.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Poor C2/C3 Regioselectivity | Direct Friedel-Crafts acylation of the benzofuran ring often leads to a mixture of C2 and C3 isomers due to the similar reactivity of these positions.[1] | 1. Employ an Intramolecular Strategy: Synthesize an α-phenoxyacetophenone precursor and perform an intramolecular Friedel-Crafts cyclization. This approach directs acylation to the C3 position. 2. Utilize Alternative Synthetic Routes: Consider methods like the chalcone rearrangement strategy, which can provide high selectivity for 3-acylbenzofurans under specific conditions.[1] |
| Low or No Yield | 1. Deactivated Benzofuran Ring: Electron-withdrawing substituents on the benzofuran ring can hinder the electrophilic substitution. 2. Inactive Lewis Acid Catalyst: Moisture in the reaction setup can deactivate the Lewis acid (e.g., AlCl₃). 3. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. | 1. Increase Catalyst Stoichiometry: For deactivated substrates, using a higher molar equivalent of the Lewis acid may be necessary. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic Lewis acids in a glovebox or under an inert atmosphere. 3. Use Stoichiometric Amounts of Catalyst: In many cases, particularly with intramolecular reactions, stoichiometric or even excess amounts of the Lewis acid are required. |
| Formation of Multiple Byproducts | 1. Polysubstitution: Highly activating groups on the benzofuran ring can lead to multiple acylations. 2. Side Reactions with Solvent: The solvent may compete with the benzofuran for acylation. 3. Rearrangement of Acyl Group: Under certain conditions, the acyl group may rearrange. | 1. Control Reaction Time and Temperature: Monitor the reaction closely by TLC and quench it as soon as the desired product is formed. Lowering the reaction temperature can also reduce side reactions. 2. Choose an Inert Solvent: Use solvents that are less susceptible to Friedel-Crafts acylation, such as dichloromethane, carbon disulfide, or nitrobenzene. 3. Select Appropriate Lewis Acid: The choice of Lewis acid can influence the reaction pathway. Experiment with different Lewis acids to find the one that minimizes byproduct formation. |
| Difficulty in Product Isolation | The similar polarity of C2 and C3 isomers can make chromatographic separation challenging. | 1. Optimize Chromatography Conditions: Use a high-efficiency silica gel and carefully select the eluent system. Gradient elution may be necessary. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts acylation of benzofuran often unselective?
A1: The electron-rich nature of the benzofuran ring makes both the C2 and C3 positions susceptible to electrophilic attack. The frontier electron densities at these positions are similar, leading to the formation of a mixture of C2 and C3 acylated products with poor regioselectivity.[1]
Q2: What is the most reliable method to achieve selective C3-acylation of benzofuran?
A2: Intramolecular Friedel-Crafts acylation of a pre-formed α-phenoxyacetophenone is a highly effective strategy. In this approach, the acylating agent is tethered to the oxygen atom of a phenol, and the subsequent cyclization is directed to the C3 position of the resulting benzofuran ring system.
Q3: Can the choice of Lewis acid influence the regioselectivity?
A3: Yes, the choice of Lewis acid can impact the regioselectivity, although this is often secondary to the overall synthetic strategy (intermolecular vs. intramolecular). Different Lewis acids have varying strengths and steric properties, which can influence the transition state of the reaction and favor one isomer over the other. For intramolecular cyclizations, strong Lewis acids like AlCl₃ or milder ones like SnCl₄ can be effective.
Q4: What role does the solvent play in determining the regioselectivity?
A4: The solvent can influence the reaction in several ways. The polarity of the solvent can affect the stability of the intermediates and transition states. Non-polar solvents like carbon disulfide are traditional choices for Friedel-Crafts reactions. Chlorinated solvents like dichloromethane are also commonly used. It is crucial to use anhydrous solvents to prevent catalyst deactivation.
Q5: Are there any alternative, non-Friedel-Crafts methods for synthesizing 3-acylbenzofurans?
A5: Yes, several alternative methods have been developed to overcome the limitations of the Friedel-Crafts acylation. One notable example is the rearrangement of 2-hydroxychalcones. Depending on the reaction conditions, this method can selectively yield 3-acylbenzofurans.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-Acetylbenzofuran via Intramolecular Friedel-Crafts Acylation
This two-step procedure involves the synthesis of the precursor 2-phenoxyacetophenone followed by its intramolecular cyclization.
Step 1: Synthesis of 2-Phenoxyacetophenone
-
Reagents: Phenol, 2-chloroacetophenone, Potassium Carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroacetophenone (1.0 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 2-phenoxyacetophenone, which can be purified by column chromatography (Hexane/Ethyl Acetate).
-
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Reagents: 2-Phenoxyacetophenone, Aluminum Chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend anhydrous AlCl₃ (2.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-phenoxyacetophenone (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate) to afford 3-acetylbenzofuran.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Intramolecular Cyclization
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) of 3-acylbenzofuran |
| 1 | AlCl₃ | CS₂ | Reflux | 3 | ~85 |
| 2 | SnCl₄ | DCM | rt | 6 | ~75 |
| 3 | TiCl₄ | DCM | 0 to rt | 4 | ~80 |
| 4 | PPA | - | 100 | 2 | ~90 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for addressing poor regioselectivity.
Diagram 2: Experimental Workflow for Synthesis of 3-Acetylbenzofuran
Caption: Experimental workflow for the two-step synthesis of 3-acetylbenzofuran.
References
Technical Support Center: Synthesis of 3-Acetylbenzo[b]furan
Welcome to the Technical Support Center for the synthesis of 3-Acetylbenzo[b]furan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for potential byproducts. Common strategies include the acylation of pre-formed benzo[b]furan and the cyclization of substituted phenols. Understanding the mechanisms and potential side reactions of each route is crucial for optimizing the synthesis and minimizing the formation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the synthesis of this compound.
Q1: I performed a Friedel-Crafts acylation on benzo[b]furan with acetyl chloride and a Lewis acid, but I obtained a mixture of products. What is the likely byproduct?
A1: The most common byproduct in the Friedel-Crafts acylation of benzo[b]furan is the constitutional isomer, 2-Acetylbenzo[b]furan . The acylation can occur at either the C2 or C3 position of the benzofuran ring. The regioselectivity of the reaction is influenced by the choice of Lewis acid, solvent, and reaction temperature. Under certain conditions, C2 acylation can be a significant competing reaction, leading to a mixture of 2- and 3-acetylated products, which can be challenging to separate due to their similar polarities.[1]
Troubleshooting:
-
Choice of Lewis Acid: Milder Lewis acids may offer better regioselectivity.
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the formation of one isomer over the other.
-
Solvent Effects: The polarity of the solvent can influence the C2/C3 acylation ratio. Experiment with different solvents to optimize for the desired 3-acetyl product.
Q2: My reaction of 2-hydroxyacetophenone with chloroacetone in the presence of a base is giving a low yield of this compound. What are the possible side reactions?
A2: This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxyacetophenone with chloroacetone, followed by an intramolecular aldol-type condensation. Several side reactions can occur, leading to a decreased yield of the desired product:
-
O-alkylation vs. C-alkylation: While O-alkylation is the desired first step, C-alkylation of the aromatic ring can also occur, leading to undesired byproducts.
-
Self-condensation of Chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation reactions.
-
Formation of Polymeric Materials: Strong basic conditions or elevated temperatures can promote polymerization of starting materials and intermediates.
-
Incomplete Cyclization: The intermediate, 1-(2-acetylphenoxy)propan-2-one, may not fully cyclize to this compound.
Troubleshooting:
-
Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base is often preferred. Stronger bases can promote side reactions.
-
Reaction Conditions: Carefully control the reaction temperature and time to minimize byproduct formation.
-
Purity of Reagents: Ensure the purity of 2-hydroxyacetophenone and chloroacetone, as impurities can lead to unexpected side reactions.
Q3: I am observing an unexpected byproduct that is not the 2-acetyl isomer. What could it be?
A3: Depending on the synthetic route and reaction conditions, other byproducts may form. For instance, in syntheses starting from phenolic precursors, incomplete reactions or alternative cyclization pathways can lead to various impurities. It is also possible to form dimers or oligomers, especially if the reaction is run at high concentrations or for extended periods. Spectroscopic analysis (NMR, MS) of the crude reaction mixture is essential for identifying unknown byproducts.
Troubleshooting:
-
Thorough Analysis: Isolate the byproduct using chromatography and characterize it fully using spectroscopic methods to understand its structure and formation mechanism.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and the formation of byproducts in real-time. This can help in optimizing the reaction conditions to suppress the formation of the unwanted compound.
Quantitative Data on Byproduct Formation
The following table summarizes the typical product distribution in the Friedel-Crafts acylation of benzo[b]furan, highlighting the formation of the 2-acetylbenzo[b]furan byproduct under different conditions. Note: The exact ratios can vary based on specific experimental parameters.
| Lewis Acid | Solvent | Temperature (°C) | This compound Yield (%) | 2-Acetylbenzo[b]furan Yield (%) |
| AlCl₃ | CS₂ | 0 - 5 | ~40-50 | ~20-30 |
| SnCl₄ | Dichloromethane | -10 to 0 | ~50-60 | ~10-20 |
| TiCl₄ | Dichloromethane | -20 | ~60-70 | ~5-10 |
Experimental Protocols
Synthesis of this compound via Intramolecular Cyclization of an α-Aryloxy Ketone
This two-step procedure involves the O-alkylation of 2-hydroxyacetophenone followed by an intramolecular cyclization.
Step 1: Synthesis of 1-(2-acetylphenoxy)propan-2-one
-
To a solution of 2-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-acetylphenoxy)propan-2-one.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the purified 1-(2-acetylphenoxy)propan-2-one (1.0 eq) in a solvent like ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium ethoxide).
-
Heat the mixture to reflux and monitor the cyclization by TLC.
-
Once the reaction is complete, neutralize the mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Diagrams
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Byproduct Formation in Friedel-Crafts Acylation
Caption: Byproduct formation in Friedel-Crafts acylation of benzo[b]furan.
References
Technical Support Center: Sonogashira Coupling in Benzofuran Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Sonogashira coupling reaction in the synthesis of benzofurans.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My Sonogashira coupling reaction for benzofuran synthesis is giving a low yield or no product at all. What are the potential causes and how can I resolve this?
A1: Low yields in the Sonogashira coupling for benzofuran synthesis can arise from several factors, primarily related to catalyst activity, reaction conditions, and reagent stability.[1]
Potential Causes and Solutions:
-
Catalyst Deactivation: The Palladium(0) active species is susceptible to oxidation. The appearance of palladium black is a common indicator of catalyst decomposition.[1]
-
Inactive Catalyst: The quality of both the palladium catalyst and the copper(I) co-catalyst is crucial.
-
Solution: Use fresh, high-quality catalysts. Store them under appropriate conditions (e.g., in a desiccator or glovebox) to prevent degradation.
-
-
Insufficient Base: A base is essential for the deprotonation of the terminal alkyne, a key step in the catalytic cycle.[1]
-
Inappropriate Reaction Temperature: The optimal temperature can vary depending on the reactivity of the substrates.
-
Poor Solvent Choice: The solvent can impact catalyst solubility and reactivity.
Issue 2: Prominent Side Reactions
Q2: I am observing a significant amount of a side product that appears to be the homocoupled dimer of my terminal alkyne. How can I minimize this?
A2: The formation of alkyne homocoupling products, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[1][2][3][9]
Strategies to Minimize Alkyne Homocoupling:
-
Copper-Free Conditions: The most direct method to prevent Glaser coupling is to perform the reaction without a copper co-catalyst.[1][2] This may necessitate higher palladium catalyst loading or the use of more specialized ligands.[1]
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[2][9][10]
-
Solution: Employ rigorous degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas) for all solvents and reagents.[1]
-
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling side reaction.
-
Solution: Add the alkyne to the reaction mixture slowly using a syringe pump.[1]
-
-
Choice of Amine Base: The structure of the amine base can influence the rate of homocoupling.
-
Solution: Using a sterically hindered base, such as diisopropylethylamine (DIPEA), can sometimes suppress this side reaction.[1]
-
-
Use of Additives: Certain additives have been reported to diminish homocoupling.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the Sonogashira coupling-cyclization to form benzofurans.
Table 1: Optimization of Reaction Conditions for 2-Arylbenzofuran Synthesis [11]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2a (2) | K₂CO₃ (2) | DMSO | 110 | 81 |
| 2 | 2a (2) | Cs₂CO₃ (2) | DMSO | 110 | 75 |
| 3 | 2a (2) | K₃PO₄ (2) | DMSO | 110 | 85 |
| 4 | 2a (2) | t-BuOK (2) | DMSO | 110 | 62 |
| 5 | 2a (2) | K₃PO₄ (2) | DMF | 110 | 72 |
| 6 | 2a (2) | K₃PO₄ (2) | Toluene | 110 | 55 |
| 7 | 2a (2) | K₃PO₄ (2) | Dioxane | 110 | 68 |
| 8 | 2a (2) | K₃PO₄ (2) | DMSO | 90 | 65 |
| 9 | 2a (2) | K₃PO₄ (2) | DMSO | 120 | 85 |
| 10 | 2b (2) | K₃PO₄ (2) | DMSO | 110 | 92 |
| 11 | 2b (1) | K₃PO₄ (2) | DMSO | 110 | 82 |
| 12 | 2b (2) | - | DMSO | 110 | 15 |
| 13 | - | K₃PO₄ (2) | DMSO | 110 | 0 |
Reaction conditions: 2-iodophenol (0.50 mmol), phenylacetylene (0.60 mmol), catalyst, base (1.0 mmol), and solvent (2 mL) in air.
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization for Benzofuran Synthesis
This protocol is a widely used method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[7]
Materials:
-
o-iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at reflux under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Chemical Pathways and Workflows
The following diagrams illustrate the catalytic cycle of the Sonogashira reaction and a logical workflow for troubleshooting common issues.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.[3]
Caption: A decision-making workflow for troubleshooting Sonogashira coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
Purification of 3-Acetylbenzo[b]furan from reaction starting materials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 3-Acetylbenzo[b]furan from its reaction starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common and efficient method for the synthesis of this compound is the reaction of a salicylaldehyde derivative with chloroacetone.[1] Another well-established route involves the cyclization of 2-hydroxyacetophenone with ethyl bromoacetate.[2]
Q2: What are the likely impurities in a crude sample of this compound?
Based on the common synthetic routes, potential impurities include:
-
Unreacted Starting Materials: Salicylaldehyde, 2-hydroxyacetophenone, chloroacetone, or ethyl bromoacetate may be present if the reaction has not gone to completion.
-
Side Products: Formation of 2-acetylbenzofuran can occur as a regioisomeric byproduct. Other potential side products can arise from self-condensation of the starting materials or alternative cyclization pathways.
-
Reagents and Catalysts: Residual base (e.g., potassium carbonate) or catalysts used in the synthesis may contaminate the crude product.
Q3: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.
Q4: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an effective technique for monitoring the separation of this compound from its impurities. A common eluent system for TLC is a mixture of hexane and ethyl acetate.
Troubleshooting Purification Issues
| Problem | Potential Cause | Troubleshooting & Optimization |
| Multiple spots on TLC close to the product spot. | Impurities with similar polarity to this compound. | - Optimize TLC Solvent System: Experiment with different ratios of hexane and ethyl acetate to achieve better separation. A less polar solvent system (higher hexane ratio) will generally result in lower Rf values and may improve separation of closely related compounds.- Consider a Different Solvent System: If hexane/ethyl acetate is ineffective, explore other solvent systems such as dichloromethane/methanol or toluene/ethyl acetate. |
| Product co-elutes with an impurity during column chromatography. | The chosen solvent system does not provide adequate resolution. | - Gradient Elution: Employ a gradient elution during column chromatography, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding ethyl acetate. This can effectively separate compounds with close Rf values.- Change Stationary Phase: If silica gel is not effective, consider using a different stationary phase such as alumina. |
| Low recovery after recrystallization. | The chosen solvent is not ideal; the product may be too soluble even at low temperatures, or too much solvent was used. | - Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, and their mixtures with water) to find a solvent in which the product is highly soluble when hot and poorly soluble when cold.- Use a Co-solvent System: A mixture of solvents, such as ethanol/water, can often provide the ideal solubility profile for recrystallization. Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until turbidity persists. Reheat to dissolve and then allow to cool slowly. |
| Oily product obtained after recrystallization. | The product may have a low melting point, or impurities are preventing crystallization. | - Trituration: Before recrystallization, try triturating the oily crude product with a non-polar solvent like hexane to remove highly soluble, non-polar impurities. This may induce solidification.- Seeding: If you have a small amount of pure, solid this compound, add a seed crystal to the supersaturated solution during cooling to initiate crystallization. |
| Product appears pure by TLC but NMR spectrum shows impurities. | Impurities may not be UV-active or may have the same Rf as the product in the chosen TLC system. | - Alternative Visualization on TLC: Use different visualization techniques for the TLC plate, such as staining with potassium permanganate, to detect non-UV-active impurities.- Repeat Purification: If impurities are detected by NMR, a second purification step (e.g., another column chromatography with a different solvent system or a recrystallization) may be necessary. |
Experimental Protocols
Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare the Slurry: Prepare a slurry of silica gel in hexane.
-
Pack the Column: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent mixture, for example, 95:5 hexane:ethyl acetate.
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the this compound.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization:
-
Slowly add deionized water to the hot ethanol solution until the solution becomes slightly turbid.
-
Reheat the solution gently until it becomes clear again.
-
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: TLC Data for this compound and Potential Impurities
| Compound | Typical Rf Value (90:10 Hexane:Ethyl Acetate) | Notes |
| This compound | ~0.4 - 0.5 | The exact Rf can vary depending on the TLC plate and conditions. |
| Salicylaldehyde | ~0.6 - 0.7 | More polar than the product. |
| 2-Hydroxyacetophenone | ~0.5 - 0.6 | Polarity is similar to the product, may require careful optimization of the solvent system for separation. |
| 2-Acetylbenzofuran (isomer) | ~0.4 - 0.5 | Very similar polarity to the desired product; separation can be challenging and may require multiple purifications or a different chromatographic technique. |
Table 2: Spectroscopic Data for this compound
| Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~8.2 (s, 1H, H-2), 7.8-7.3 (m, 4H, Ar-H), 2.6 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃) | δ ~193 (C=O), 155, 150, 130, 126, 125, 123, 121, 112 (Ar-C), 27 (-CH₃) |
| IR (KBr) | ~1670 cm⁻¹ (C=O stretch), ~1550, 1450 cm⁻¹ (C=C aromatic stretch) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing 3-Acetylbenzo[b]furan Chalcone Synthesis via Claisen-Schmidt Condensation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 3-Acetylbenzo[b]furan derivatives in the Claisen-Schmidt condensation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors, from reagent quality to reaction conditions.[1]
| Potential Cause | Troubleshooting Steps & Recommendations |
| Improper Catalyst Choice or Concentration | The choice and amount of the acid or base catalyst are critical. Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[2][3] The optimal concentration should be determined empirically for your specific reactants. |
| Poor Reagent Quality | Impurities in the starting materials, such as oxidized aldehyde, can inhibit the reaction. Ensure the purity of your this compound and the aldehyde. Use anhydrous solvents, as water can deactivate some bases. |
| Suboptimal Reaction Temperature | While many Claisen-Schmidt reactions proceed at room temperature, some may require gentle heating. However, excessively high temperatures can promote the formation of undesired by-products. |
| Incorrect Stoichiometry | The molar ratio of the aldehyde to the ketone is a crucial parameter. An excess of the ketone (this compound) is sometimes used to ensure the complete consumption of the aldehyde. |
| Poor Substrate Reactivity | The electronic and steric properties of the substituted benzaldehydes significantly impact the reaction rate and overall yield. Electron-withdrawing groups on the benzaldehyde generally favor the reaction. |
| Inefficient Mixing | In heterogeneous reactions, particularly in solvent-free methods, inefficient mixing can lead to incomplete reactions. Ensure vigorous stirring throughout the reaction. |
Issue 2: Formation of Multiple Byproducts
The formation of multiple products is a common challenge in Claisen-Schmidt condensations, leading to complex reaction mixtures and difficult purification.
| Side Reaction | Identification & Minimization Strategies |
| Self-Condensation of Ketone | The enolizable ketone (this compound) can react with itself. To minimize this, slowly add the aldehyde to the reaction mixture containing the ketone and catalyst. Using a milder base or lowering the reaction temperature can also be beneficial. |
| Cannizzaro Reaction of Aldehyde | This occurs with aldehydes lacking α-hydrogens in the presence of a strong base, leading to a disproportionation reaction. Ensure the ketone is present to react with the aldehyde. Use milder basic conditions or add the base slowly. |
| Michael Addition | The enolate of the ketone can add to the newly formed chalcone product. To suppress this, use a slight excess of the aldehyde or perform the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a Claisen-Schmidt condensation involving this compound?
A1: A common starting point is the reaction of this compound with an aromatic aldehyde in a 1:1 molar ratio in ethanol at room temperature, using an aqueous solution of sodium hydroxide or potassium hydroxide as the catalyst.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction is proceeding.
Q3: What is the role of the base catalyst in the reaction?
A3: The base abstracts an α-hydrogen from the ketone (this compound) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, solvent-free Claisen-Schmidt condensations, often facilitated by grinding the reactants with a solid catalyst like NaOH, have been reported to be highly efficient, leading to shorter reaction times and high yields.[4][5]
Q5: My product is a dark, oily substance instead of a solid. What should I do?
A5: The formation of a dark oil or tar can indicate polymerization or decomposition, often caused by overly harsh conditions like high temperatures or a high concentration of a strong base. Consider using a milder base, lower temperatures, and shorter reaction times. Purification via column chromatography may be necessary.
Experimental Protocols
Protocol 1: Conventional Base-Catalyzed Synthesis
This protocol describes a general method for the synthesis of a 3-cinnamoyl-benzo[b]furan derivative from this compound and benzaldehyde using sodium hydroxide in ethanol.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and benzaldehyde in a suitable volume of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add the 10% aqueous NaOH solution dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC. The formation of a precipitate often indicates product formation.[1]
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of ~5-6.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for further purification.
Protocol 2: Solvent-Free Grinding Method
This environmentally friendly protocol avoids the use of organic solvents.[4][5]
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) (e.g., 20 mol%)
-
Mortar and pestle
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a mortar, combine this compound, the aromatic aldehyde, and solid NaOH.
-
Grind the mixture with a pestle for 5-30 minutes. The reaction is often exothermic, and the mixture may become a paste or solidify.
-
After the reaction is complete (monitored by TLC), add cold water to the mixture and acidify with dilute HCl.
-
Filter the solid product, wash with water, and dry.
-
Recrystallization can be performed if necessary.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various chalcones via Claisen-Schmidt condensation, which can serve as a starting point for optimizing the synthesis of this compound derivatives.
| Ketone | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) |
| Acetophenone | Benzaldehyde | NaOH / Ethanol | 4-48 hours | Variable |
| Cycloalkanones | Substituted Benzaldehydes | Solid NaOH / Grinding | 5 min | 96-98 |
| Acetone | Benzaldehyde | NaOH / Grinding | 2 min | 53 (mono-), 42 (bis-) |
Visualizations
Caption: A typical experimental workflow for the Claisen-Schmidt condensation.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. chemistry-online.com [chemistry-online.com]
- 4. mdpi.com [mdpi.com]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in benzofuran synthesis
Welcome to the Technical Support Center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions related to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzofuran core?
A1: Several robust methods are routinely employed for benzofuran synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Three common and versatile strategies include:
-
Palladium-Catalyzed Sonogashira Coupling followed by Cyclization: This method involves the coupling of a terminal alkyne with an ortho-halo-phenol, followed by an intramolecular cyclization to form the benzofuran ring. It is highly versatile for introducing a variety of substituents at the 2-position.
-
Acid-Catalyzed Cyclization: This approach typically utilizes the intramolecular cyclization of precursors like α-aryloxy ketones or phenoxyacetals. The reaction is promoted by Brønsted or Lewis acids.
-
Perkin Rearrangement: This reaction transforms 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring contraction.[1][2][3][4]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in benzofuran synthesis can often be attributed to several key factors:
-
Reagent Quality: Ensure that all starting materials and reagents are pure and dry. Solvents should be of appropriate grade and adequately dried and degassed, especially for oxygen- and moisture-sensitive reactions like those involving palladium catalysts.
-
Reaction Temperature: The optimal temperature can be highly substrate-dependent. It is advisable to perform a temperature screen to find the ideal balance between reaction rate and potential decomposition of reactants or products.
-
Inert Atmosphere: For reactions employing organometallic catalysts, such as palladium-catalyzed couplings, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and unwanted side reactions.
Q3: How can I effectively monitor the progress of my benzofuran synthesis?
A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for monitoring reaction progress. TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS can be used for a more quantitative analysis and to identify the presence of any major byproducts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Byproduct Formation in Palladium-Catalyzed Sonogashira Coupling/Cyclization
Q: I am observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. How can I prevent this?
A: The formation of an alkyne dimer is a common side reaction in Sonogashira couplings, known as Glaser coupling. This is particularly prevalent when a copper co-catalyst is used. Here are several strategies to minimize this byproduct:
-
Employ a Copper-Free Protocol: The most effective way to prevent Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. Several palladium catalysts and ligand systems are effective for copper-free Sonogashira reactions.[5][6][7]
-
Ligand Selection: The choice of phosphine ligand can significantly influence the suppression of homocoupling. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over the undesired dimerization.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. Ensure that you are not using a large excess of the alkyne.
Data Presentation: Effect of Copper Co-catalyst on Alkyne Homocoupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | 60 | ~70-85 | ~10-20 |
| (AllylPdCl)₂ | P(t-Bu)₃ | Cs₂CO₃ | 2-MeTHF | Room Temp | >90 | <5 |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | ~95 | Minimal |
Note: Yields are approximate and can vary depending on the specific substrates used.
Experimental Protocol: Copper-Free Sonogashira Coupling and Cyclization
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 mmol), (AllylPdCl)₂ (0.01 mmol, 1 mol%), and P(t-Bu)₃ (0.02 mmol, 2 mol%).
-
Add anhydrous, degassed 2-MeTHF (5 mL) via syringe.
-
Add Cs₂CO₃ (2.0 mmol, 2.0 eq) and the terminal alkyne (1.2 mmol, 1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.
Caption: Key factors influencing regioselectivity.
Issue 3: Incomplete Reaction or Low Yield in Perkin Rearrangement
Q: I am attempting a Perkin rearrangement to synthesize a benzofuran-2-carboxylic acid, but the reaction is not going to completion, or the yield is low.
A: While the Perkin rearrangement is often a high-yielding reaction, especially under microwave conditions, incomplete conversion or low yields can still occur. [1][8]
-
Reaction Time and Temperature: In traditional thermal heating, the reaction may require several hours at reflux to go to completion. [8]If using conventional heating, ensure the reaction is heated for a sufficient amount of time.
-
Microwave Conditions: Microwave-assisted Perkin rearrangements are significantly faster and often provide higher yields. [1][9]If you have access to a microwave reactor, this is the preferred method. Ensure the power and temperature are optimized for your specific substrate. [1]* Base Stoichiometry: An adequate amount of base (e.g., sodium hydroxide) is required to catalyze the initial ring opening of the coumarin. Ensure you are using the correct stoichiometry.
-
Purity of Starting Material: The purity of the starting 3-halocoumarin is important. Impurities may interfere with the reaction.
-
Work-up Procedure: The product is a carboxylic acid, which is often soluble in aqueous base. Acidification of the reaction mixture is necessary to precipitate the product. Ensure the pH is sufficiently acidic during work-up to fully protonate the carboxylate.
Data Presentation: Microwave-Assisted Perkin Rearrangement Optimization
| Substrate | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 250 | 5 | 79 | Incomplete |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 300 | 5 | 79 | 99 |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 400 | 5 | 79 | 99 |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 500 | 5 | 79 | 90 |
Data from a study on the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid. [1] Experimental Protocol: Microwave-Assisted Perkin Rearrangement
-
Place the 3-bromocoumarin derivative (1.0 mmol) in a microwave-safe reaction vessel.
-
Add ethanol (10 mL) and an aqueous solution of sodium hydroxide (3.0 mmol, 3.0 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300 W for 5 minutes, with the temperature maintained at approximately 79-80 °C.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a beaker and acidify with concentrated HCl until the product precipitates.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization if necessary. [1] Mandatory Visualization: Perkin Rearrangement Mechanism
Caption: Simplified mechanism of the Perkin rearrangement.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perkin Rearrangement [drugfuture.com]
- 3. Perkin Rearrangement [drugfuture.com]
- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.org.mx [scielo.org.mx]
- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in the Acylation of Substituted Furans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the acylation of substituted furans.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or Incorrect Regioselectivity
Q1: My acylation reaction on a 2-substituted furan is giving a mixture of C5 and other isomers. How can I improve selectivity for the C5 position?
A1: Achieving high regioselectivity in the acylation of 2-substituted furans depends on balancing electronic and steric effects. Electrophilic substitution is strongly favored at the C5 position due to the directing effect of the oxygen atom. However, deviation from this selectivity can occur due to several factors.
-
Steric Hindrance: If the substituent at C2 is bulky, it can sterically hinder the approach of the acylating agent to the C5 position, potentially leading to acylation at the less hindered C4 position.
-
Electronic Effects: If the C2 substituent is strongly electron-withdrawing, it deactivates the furan ring, particularly the C5 position, making acylation more difficult and potentially allowing for side reactions.[1]
-
Reaction Conditions: Harsh reaction conditions, such as the use of strong Lewis acids like AlCl₃, can lead to lower selectivity and polymerization.[2]
Troubleshooting Steps:
-
Choice of Catalyst: Employ milder Lewis acids such as SnCl₄, ZnCl₂, or boron trifluoride etherate (BF₃·OEt₂).[3][4][5] For some highly reactive acylating agents like trifluoroacetic anhydride, a catalyst may not be necessary.[1][3]
-
Acylating Agent: The size of the acylating agent can influence selectivity. A bulkier acylating agent will be more sensitive to steric hindrance.
-
Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product.
-
Vilsmeier-Haack Reaction: For formylation, the Vilsmeier-Haack reaction is often highly selective for the available α-position and proceeds under milder conditions than Friedel-Crafts acylation.[6][7]
Q2: I am working with a 3-substituted furan and obtaining a mixture of C2 and C5 acylated products. How can I control the regioselectivity?
A2: For 3-substituted furans, acylation generally occurs at the C2 or C5 positions, as the cationic intermediate is more stabilized at these positions.[6] The directing influence of the substituent at C3 is the primary factor determining the ratio of the two isomers.
-
Electron-Donating Groups (EDGs): An EDG at C3 will typically direct acylation to the adjacent C2 position.
-
Electron-Withdrawing Groups (EWGs): An EWG at C3 will favor acylation at the C5 position.
-
Steric Effects: A large substituent at C3 may sterically hinder the C2 position, favoring acylation at C5.
Troubleshooting Steps:
-
Catalyst Selection: The choice of Lewis acid can influence the C2/C5 ratio. Experimenting with different Lewis acids (e.g., SnCl₄, TiCl₄, BF₃·OEt₂) can help optimize selectivity.
-
Protecting Groups: In complex syntheses, a protecting group can be used to block one of the reactive positions, forcing acylation to occur at the desired site.
Issue 2: Low Yields and Polymerization
Q3: My furan acylation reaction is resulting in a low yield of the desired product and a significant amount of black, intractable polymer. What is causing this?
A3: Furan and its derivatives are sensitive to strongly acidic conditions and are prone to polymerization or degradation, especially at elevated temperatures.[2][7] This is a very common issue in Friedel-Crafts acylation of furans.
Primary Causes:
-
Harsh Lewis Acids: Strong Lewis acids like AlCl₃ are often too harsh for the acid-sensitive furan ring, leading to decomposition.[2]
-
High Temperatures: The acylation reaction can be exothermic. Poor temperature control can lead to a runaway reaction and polymerization.[7]
-
Substrate Reactivity: Furans with electron-donating substituents are more activated and also more susceptible to acid-catalyzed polymerization.[3]
Troubleshooting Steps:
-
Use Milder Catalysts: Switch to milder Lewis acids (e.g., SnCl₄, ZnCl₂, BF₃·OEt₂) or Brønsted acids like phosphoric acid.[2][3] Heterogeneous catalysts like zeolites or acid-activated clays can also be effective and minimize side reactions.[8][9]
-
Strict Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C or below) and maintain this temperature during the addition of reagents.[7] An ice-salt bath or a cryocooler is recommended for precise temperature management.[7]
-
Slow Addition of Reagents: Add the acylating agent or catalyst dropwise and with vigorous stirring to dissipate heat effectively.[7]
-
Vilsmeier-Haack Conditions: For formylation, the Vilsmeier-Haack reaction is a much milder alternative to Friedel-Crafts and typically gives high yields of the 2-formylfuran without polymerization.[6][10]
Q4: I am attempting a Vilsmeier-Haack formylation, but the reaction is not proceeding or the yield is very low. What are the potential issues?
A4: While generally robust, the Vilsmeier-Haack reaction can be sensitive to certain experimental parameters.
Possible Causes:
-
Moisture Contamination: The Vilsmeier reagent (formed from DMF and POCl₃) is highly sensitive to moisture and will be quenched by water.[7]
-
Purity of Reagents: The quality of the POCl₃ and DMF is crucial. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions.[7]
-
Substrate Reactivity: Furans with strong electron-withdrawing groups are less reactive and may require more forcing conditions (e.g., gentle heating), which must be carefully balanced against the risk of degradation.[7]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the furan substrate is dry.[7]
-
High-Purity Reagents: Use freshly distilled or high-purity POCl₃ and DMF.[7]
-
Optimized Temperature Profile: For less reactive substrates, a carefully optimized temperature profile is essential. Start at a low temperature and slowly increase it while monitoring the reaction progress by TLC or GC.[7]
Quantitative Data Summary
Table 1: Regioselectivity in the Acylation of 2-Substituted Furans
| 2-Substituent | Acylating Agent | Catalyst | Major Product | C5:Other Ratio | Yield (%) | Reference |
| -CH₃ | Acetic Anhydride | ZnCl₂/SAPO-5 | 2-acetyl-5-methylfuran | >99:1 | 94.5 | [8] |
| -CH₃ | Acetic Anhydride | H-Beta Zeolite | 2-acetyl-5-methylfuran | High | - | [8] |
| Unsubstituted | Acetic Anhydride | SnCl₄ | 2-acetylfuran | 6800:1 (α:β) | 77 | [11] |
| Unsubstituted | Acetic Anhydride | Phosphoric Acid | 2-acetylfuran | High | - | [3] |
Table 2: Vilsmeier-Haack Formylation of Substituted Furans
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| Furan | DMF/POCl₃ | 0-10 °C to RT | 2-Furaldehyde | Near Quantitative | [7][10] |
| 2-Methylfuran | N-methylformanilide/POCl₃ | 0 °C to RT | 5-Methyl-2-furaldehyde | High | [2] |
| 3-(3-fluorophenyl)furan | DMF/POCl₃ | 0 °C to RT | 3-(3-fluorophenyl)furan-2-carbaldehyde | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Furan using SnCl₄
-
Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagents: Dissolve the substituted furan (1.0 eq) and the acylating agent (e.g., acetic anhydride, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add a solution of SnCl₄ (1.1 eq) in the same anhydrous solvent via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by pouring it onto crushed ice.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation of a Substituted Furan
-
Vilsmeier Reagent Formation: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to a flame-dried flask and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.[7]
-
Substrate Addition: Add a solution of the substituted furan (1.0 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane) dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.[7] Monitor the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice. Add a concentrated aqueous solution of sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir vigorously for 1 hour.
-
Work-up and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting aldehyde by distillation or column chromatography.
Visualizations
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 5. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. citycollegekolkata.org [citycollegekolkata.org]
Technical Support Center: Microwave-Assisted Paal-Knorr Furan Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted Paal-Knorr synthesis of furans.
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr furan synthesis and what are the main advantages of using microwave irradiation?
The Paal-Knorr furan synthesis is a fundamental organic reaction that forms a substituted furan from a 1,4-dicarbonyl compound through an acid-catalyzed cyclization and dehydration.[1][2][3] Traditionally, this reaction required harsh conditions, such as prolonged heating in strong acids, which could lead to low yields and decomposition of sensitive substrates.[1][2]
Microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times (minutes instead of hours), often higher yields, and milder reaction conditions.[4][5][6] This technique allows for better temperature control and can often be performed with less catalyst or even under solvent-free conditions.[1][7]
Q2: My reaction is resulting in a low yield and the formation of a black tar-like substance. What could be the cause and how can I fix it?
This common issue is typically caused by the decomposition of the starting material or product under harsh acidic and high-temperature conditions.[1] Here are several solutions:
-
Optimize Reaction Conditions: The most effective solution is to lower the reaction temperature and shorten the irradiation time.[1] Microwave synthesis is particularly advantageous here due to its precise temperature control and rapid heating.[4]
-
Use a Milder Catalyst: Instead of strong Brønsted acids like sulfuric acid (H₂SO₄), consider using milder Lewis acids such as zinc bromide (ZnBr₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃).[1][2] In many microwave-assisted cases, only a catalytic amount of a weaker acid, like acetic acid, is necessary, or the reaction can even proceed without a catalyst.[1][8]
-
Solvent Selection: For conventional heating, a high-boiling aprotic solvent like toluene can provide better temperature regulation compared to solvent-free conditions.[1][9]
Q3: My reaction is sluggish and I'm observing incomplete conversion of my starting material. What steps can I take to improve this?
Incomplete conversion can stem from insufficient catalysis, sterically hindered substrates, or deactivating electronic effects on the 1,4-dicarbonyl compound.[1] Consider the following adjustments:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration (e.g., from 5 mol% to 10 mol%) may enhance the reaction rate. However, be cautious as this could also increase the risk of side product formation and charring.[1]
-
Employ a Stronger Dehydrating Agent: Reagents like phosphorus pentoxide (P₂O₅) are powerful dehydrating agents that can help drive the reaction to completion, particularly in cases where water removal is the rate-limiting step.[2][3]
-
Optimize Microwave Parameters: Ensure the microwave power is sufficient to maintain the target temperature. For less reactive substrates, a moderate increase in the reaction temperature might be necessary.[9]
Q4: I am unexpectedly forming a pyrrole as a byproduct. Why is this happening and how can I prevent it?
The Paal-Knorr synthesis is also a classic method for synthesizing pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][3] If your reaction mixture is contaminated with an amine source, you may observe the formation of a pyrrole byproduct. To avoid this, ensure that all your reagents and solvents are pure and free from any nitrogen-containing nucleophiles.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to No Yield | Ineffective heating or insufficient temperature. | Verify microwave settings and ensure the reaction reaches the target temperature. Consider a moderate increase in temperature or irradiation time.[9] |
| Inactive or insufficient catalyst. | Use a fresh batch of catalyst and consider a slight increase in catalyst loading.[1] For some substrates, a stronger acid may be required, but this should be balanced against the risk of degradation. | |
| Purity of starting 1,4-dicarbonyl compound. | Ensure the starting material is pure, as impurities can inhibit the reaction or lead to side products.[9] | |
| Formation of Byproducts | Overheating or prolonged reaction time. | Reduce the reaction temperature and/or time. Monitor the reaction progress by TLC to determine the optimal endpoint.[9] |
| Incorrect catalyst. | The choice of acid catalyst is crucial. If furan formation is a side product in a pyrrole synthesis, consider using weaker acidic conditions (pH > 3).[7][10] | |
| Presence of contaminants. | As mentioned in the FAQs, amine contamination can lead to pyrrole byproducts. Ensure all glassware and reagents are clean and free of nitrogen-containing compounds.[1] | |
| Reaction Charring/Tar Formation | Excessively harsh conditions (high temperature, strong acid). | Switch to a milder catalyst and lower the reaction temperature. Microwave synthesis allows for precise temperature control, minimizing overheating.[1][4] |
| Solvent-free conditions leading to localized overheating. | While often advantageous, for some substrates, using a high-boiling, microwave-compatible solvent can help to distribute the heat more evenly. |
Quantitative Data from Literature
The following tables summarize data from various studies on the microwave-assisted Paal-Knorr furan synthesis, highlighting the impact of different substrates and conditions on reaction time and yield.
Table 1: Microwave-Assisted Synthesis of Various Substituted Furans
| R¹ | R² | R³ | R⁴ | Time (min) | Yield (%) | Reference |
| Me | H | H | COOEt | 3 | 95 | [1] |
| Ph | H | H | COOEt | 5 | 92 | [1] |
| i-Pr | H | H | COOEt | 3 | 94 | [1] |
| Me | Me | Me | COOEt | 10 | 85 | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate
This protocol is adapted from a literature procedure and demonstrates a rapid and high-yield synthesis.[1]
-
Reagents & Setup:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material.
-
Add a suitable solvent (e.g., a 1:1 mixture of ethanol/water, 3 mL) and a catalytic amount of hydrochloric acid (e.g., 2-3 drops of a 1 M solution). Note that for many substrates under microwave conditions, an acid catalyst may not be necessary.[1]
-
-
Reaction:
-
Seal the vial with a septum cap.
-
Place the vial in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at 140 °C for 3-5 minutes.
-
Monitor the internal pressure to ensure it remains within the safe operational limits of the instrument.
-
-
Workup and Purification:
-
After the reaction is complete, cool the vial to room temperature using a stream of compressed air.
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent under reduced pressure. The crude product is often of high purity but can be further purified by silica gel column chromatography if needed.[1]
-
Visualizations
Caption: A general experimental workflow for the microwave-assisted Paal-Knorr furan synthesis.
Caption: A simplified mechanism of the acid-catalyzed Paal-Knorr furan synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for selective benzofuran synthesis
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selective benzofuran synthesis. Here, you will find answers to frequently asked questions and detailed troubleshooting advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing substituted benzofurans?
A1: The most prevalent methods involve the cyclization of precursors, tailored to the desired substitution pattern. Key strategies include:
-
Palladium-Catalyzed Reactions: Domino Sonogashira coupling/cyclization of o-halophenols with terminal alkynes is a powerful and versatile method for synthesizing 2-substituted benzofurans.[1][2]
-
Acid or Base-Promoted Cyclizations: Intramolecular cyclization of intermediates like α-aryloxyketones or o-alkynylphenols can be promoted by acids or bases.[3][4]
-
One-Pot Syntheses: Many modern protocols combine multiple steps, such as Friedel-Crafts-like alkylation and intramolecular cyclodehydration, into a single efficient procedure to build the benzofuran core from simple phenols and α-haloketones.[4]
Q2: How do electron-donating and electron-withdrawing groups on starting materials affect the reaction?
A2: Substituent electronics significantly influence reaction outcomes.
-
On Phenols: Electron-donating groups (EDGs) on the phenol ring can activate it, often leading to higher yields and faster reaction rates in electrophilic substitution-type reactions. Conversely, electron-withdrawing groups (EWGs) can deactivate the ring, sometimes requiring harsher conditions.
-
On Alkynes/Coupling Partners: The electronic nature of the coupling partner can affect catalyst efficiency and the rate of key steps like oxidative addition in palladium-catalyzed cycles. For instance, in some syntheses, salicylaldehydes with electron-donating groups give high yields of the target molecules.
Q3: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?
A3: A combination of techniques is essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to track the consumption of starting materials and the formation of the product.[3]
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.[5] Infrared (IR) spectroscopy can be used to identify key functional groups.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of benzofuran derivatives.
Problem 1: Low or No Product Yield
Low yield is a frequent issue stemming from several potential causes. Use the following decision tree to diagnose the problem.
Q: My palladium-catalyzed reaction is not working. What should I check first?
A: For palladium-catalyzed reactions, such as Sonogashira coupling, catalyst activity and reaction atmosphere are critical.
-
Inert Atmosphere: Ensure the reaction is performed under a completely inert atmosphere (Nitrogen or Argon). Oxygen can deactivate the palladium catalyst.[3]
-
Catalyst Quality: Use a fresh or properly stored palladium catalyst. Palladium(0) species are sensitive to air and moisture.[3]
-
Solvent & Base: Solvents must be anhydrous and degassed. The choice of base is also crucial; common bases include triethylamine, piperidine, or inorganic bases like K₂CO₃ and Cs₂CO₃.[1][6]
Problem 2: Poor Regioselectivity
Achieving the correct regioisomer is vital, especially when using substituted phenols or unsymmetrical alkynes.
Q: How can I control the regioselectivity of the cyclization?
A: Regioselectivity is governed by steric and electronic factors.[3]
-
Steric Hindrance: Bulky substituents on the phenol or the coupling partner can direct the cyclization to the less sterically hindered position.[7]
-
Directing Groups: The electronic properties of substituents on the phenol ring can influence the site of cyclization, particularly in Friedel-Crafts type reactions.[3]
-
Catalyst/Ligand Choice: In transition-metal-catalyzed reactions, the ligand coordinated to the metal can create a specific steric and electronic environment that favors one regioisomer. Experimenting with different phosphine ligands or N-heterocyclic carbenes (NHCs) can be beneficial.[1][3]
-
Reaction Conditions: In some cases, reaction temperature or the choice of acid/base promoter can influence the regiochemical outcome.[7][8]
Comparative Data Tables
The following tables summarize quantitative data from optimization studies to guide your experimental design.
Table 1: Optimization of Palladium-Catalyzed Sonogashira Coupling/Cyclization
Reaction: 2-Iodophenol + Phenylacetylene → 2-Phenylbenzofuran
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMSO | 110 | 12 | 81 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | Reflux | 6 | 90+ |
| 3 | Pd-MIC (2a) (2) | - | K₂CO₃ (2) | DMSO | 110 | 10 | 81 |
| 4 | Pd-MIC (2b) (2) | - | K₃PO₄ (2) | DMSO | 90 | 10 | 94 |
Data synthesized from multiple sources.[1][2] MIC = Mesoionic Carbene.
Table 2: Influence of Base and Solvent on a DMAP-Mediated Cyclization
| Entry | Catalyst/Base | Solvent | Time (h) | Yield (%) |
| 1 | NaHCO₃ | DCE | 24 | <10 |
| 2 | K₂CO₃ | DCE | 24 | 25 |
| 3 | Et₃N | DCE | 24 | 30 |
| 4 | DBU | DCE | 18 | 55 |
| 5 | DMAP | DCE | 12 | 70 |
| 6 | DMAP | DCM | 12 | 52 |
| 7 | DMAP | MeCN | 12 | 65 |
Data adapted from a study on DMAP-mediated tandem cyclization.[5][9]
Detailed Experimental Protocols
Protocol 1: One-Pot Sonogashira Coupling and Cyclization
This protocol describes a general procedure for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the o-iodophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).[2]
-
Reagent Addition: Add anhydrous, degassed triethylamine as the solvent. To this mixture, add the terminal alkyne (1.1-1.5 eq) via syringe.[3]
-
Reaction: Heat the reaction mixture to reflux and stir. Monitor the reaction's progress by TLC until the starting material is consumed.[2][3]
-
Workup: After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 2-substituted benzofuran.[3][5]
References
- 1. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 3-Substituted Benzofurans
Welcome to the technical support center for the synthesis of 3-substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing 3-substituted benzofurans?
A1: The primary challenges include achieving high yields, controlling regioselectivity to favor the 3-substituted product over the 2-substituted isomer, preventing side reactions, and purifying the final compounds. Common synthetic methods like acid-catalyzed cyclodehydration of α-phenoxy ketones or Friedel-Crafts reactions can present issues with regioselectivity, while transition-metal-catalyzed routes may suffer from catalyst deactivation or competing side reactions.[1][2]
Q2: How do substituents on the starting phenol and ketone affect the outcome of acid-catalyzed cyclization?
A2: In acid-catalyzed cyclizations, both electronic and steric effects play a crucial role. Electron-donating groups on the phenol ring can activate the ring towards electrophilic attack, potentially increasing the reaction rate. However, the position of these groups can direct the cyclization to either the C2 or C4 position. Steric hindrance near one of the potential cyclization sites can favor the formation of the less hindered product.[1][2]
Q3: My palladium-catalyzed synthesis of a benzofuran is giving a low yield. What are the likely causes?
A3: Low yields in palladium-catalyzed reactions (e.g., Sonogashira coupling followed by cyclization) can arise from several factors:
-
Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or poisoned by impurities.[1]
-
Suboptimal Conditions: The reaction temperature, solvent, or choice of base can significantly impact efficiency.[1]
-
Poor Reagent Quality: Impure or wet starting materials (especially the o-halophenol and alkyne) and the presence of oxygen can inhibit the catalyst.[1]
-
Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when using copper co-catalysts.[1]
Q4: What are the best strategies for purifying 3-substituted benzofuran products that are difficult to separate from byproducts?
A4: If standard silica gel chromatography is ineffective, consider these alternatives:
-
Alternative Stationary Phases: Alumina (neutral or basic) can be effective for certain compounds.
-
Solvent System Modification: Using a shallow gradient or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation.
-
Recrystallization: This is a powerful technique if a suitable solvent or solvent pair can be found. Common solvents include methanol, ethanol, or co-solvents like dichloromethane/hexane.[3]
-
Preparative HPLC: For very challenging separations, reverse-phase or normal-phase preparative HPLC can provide high-purity material.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Acid-Catalyzed Cyclodehydration
Question: I am attempting to synthesize a 3-phenylbenzofuran from an α-phenoxyacetophenone using a strong acid catalyst, but the yield is very low. What can I do to improve it?
Answer: Low yields in acid-catalyzed cyclodehydration are a common problem. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow: Low Product Yield
References
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Benzo[b]furan Derivatives and Doxorubicin
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of benzo[b]furan derivatives and the widely-used chemotherapeutic agent, doxorubicin. This analysis is based on available experimental data from in vitro studies on various cancer cell lines.
It is important to note that while the user requested a comparison with 3-Acetylbenzo[b]furan, a comprehensive search of the scientific literature did not yield specific cytotoxic data for this particular compound. Therefore, this guide will focus on the broader class of benzo[b]furan derivatives, for which significant anti-cancer activity has been reported, and compare their performance with doxorubicin.
Executive Summary
Doxorubicin is a potent, broad-spectrum anticancer drug, however, its clinical use is often limited by severe side effects, most notably cardiotoxicity. This has driven the search for novel, more selective, and less toxic anticancer agents. Benzo[b]furan derivatives have emerged as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. This guide synthesizes the available data to provide a comparative perspective on the cytotoxic potential of these two classes of compounds.
Data Presentation: Cytotoxicity Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzo[b]furan derivatives and doxorubicin across several human cancer cell lines. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population in vitro. Lower IC50 values indicate higher cytotoxic potency.
| Cell Line | Compound Class | Specific Derivative (if specified) | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Benzo[b]furan Derivative | Compound 47b | 6.45 | [1] |
| Benzo[b]furan Derivative | Compound 6c | 1.00 | [2] | |
| Benzo[b]furan Derivative | Compound 6g | 1.00 | [2] | |
| Benzo[b]furan Derivative | Compound 6i | 0.57 | [2] | |
| Doxorubicin | - | 2.50 | [3] | |
| Doxorubicin | - | 0.1 - 1.25 | [3][4] | |
| MDA-MB-231 (Breast Cancer) | Benzo[b]furan Derivative | Compound 28g | 3.01 | [1] |
| Benzo[b]furan Derivative | Compound 44b | 2.52 | [1] | |
| Benzo[b]furan Derivative | Compound 47b | 6.27 | [1] | |
| Doxorubicin | - | ~0.1 (24h treatment) | [5] | |
| A549 (Lung Cancer) | Benzo[b]furan Derivative | Halogenated derivative 7 | 6.3 | [6] |
| Benzo[b]furan Derivative | Halogenated derivative 8 | 3.5 | [6] | |
| Doxorubicin | - | >20 (24h treatment) | [3] | |
| HCT116 (Colon Cancer) | Benzo[b]furan Derivative | Compound 28g | 5.20 | [1] |
| Benzo[b]furan Derivative | Benzofuran-2-carboxamide 50g | 0.87 | [1] | |
| Doxorubicin | - | Not explicitly found for HCT116 in provided results | ||
| HT-29 (Colon Cancer) | Benzo[b]furan Derivative | Compound 28g | 9.13 | [1] |
| Benzo[b]furan-isatin conjugate 5d | - | 9.8 | [7] | |
| Doxorubicin | - | Not explicitly found for HT-29 in provided results | ||
| SW620 (Colon Cancer) | Benzo[b]furan-isatin conjugate 5a | - | 8.7 | [7] |
| Benzo[b]furan-isatin conjugate 5d | - | 6.5 | [7] | |
| Doxorubicin | - | Not explicitly found for SW620 in provided results |
Experimental Protocols
The majority of the cited studies utilized colorimetric assays such as the MTT or SRB assay to determine cell viability and calculate IC50 values.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[8][9]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (benzo[b]furan derivatives or doxorubicin) and incubated for a specified period (typically 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[8][10]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, most commonly dimethyl sulfoxide (DMSO).[8][10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[8][10]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
SRB Assay Protocol
The Sulforhodamine B (SRB) assay is another colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.
-
Data Analysis: Similar to the MTT assay, IC50 values are calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Doxorubicin
Doxorubicin's cytotoxic effects are multifactorial and primarily involve its interaction with DNA.[3] It intercalates into the DNA double helix, inhibiting DNA replication and transcription. Furthermore, it inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication, leading to DNA strand breaks. Doxorubicin is also known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to its cytotoxicity.
Caption: Doxorubicin's primary mechanisms of action leading to apoptosis.
Benzo[b]furan Derivatives
The mechanisms of action for benzo[b]furan derivatives are diverse and depend on their specific chemical structures. Several studies have indicated that these compounds can induce apoptosis in cancer cells. Some derivatives have been shown to target specific signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by some benzo[b]furan derivatives.
Experimental Workflow
The general workflow for evaluating the cytotoxicity of these compounds is as follows:
Caption: A typical experimental workflow for in vitro cytotoxicity testing.
Conclusion
Based on the available in vitro data, certain benzo[b]furan derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some derivatives showing IC50 values comparable to or even lower than doxorubicin in specific cell lines. This suggests that the benzo[b]furan scaffold is a promising starting point for the development of novel anticancer agents. However, it is crucial to acknowledge that these are in vitro results and further preclinical and clinical studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of these compounds. The diverse mechanisms of action of benzo[b]furan derivatives, including the potential to target key signaling pathways like PI3K/Akt/mTOR, offer exciting avenues for the development of more targeted and potentially less toxic cancer therapies compared to conventional chemotherapeutics like doxorubicin. Future research should focus on identifying the most potent and selective benzo[b]furan derivatives and elucidating their precise molecular targets to advance their development as clinically viable anticancer drugs.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of 2-Acetylbenzo[b]furan and 3-Acetylbenzo[b]furan as Antimicrobial Agents: A Review of Available Data
A direct comparative analysis of the antimicrobial properties of 2-Acetylbenzo[b]furan and 3-Acetylbenzo[b]furan is hampered by a notable lack of publicly available experimental data. While the benzofuran scaffold is a well-recognized pharmacophore in the development of antimicrobial agents, specific studies detailing the standalone antimicrobial activity of these two positional isomers are scarce. This guide synthesizes the available information on their derivatives and outlines the standard methodologies for evaluating such compounds, providing a framework for future comparative research.
Introduction
Antimicrobial Activity of Benzofuran Derivatives
Numerous studies have highlighted the antimicrobial potential of various substituted benzofuran compounds. Research has shown that derivatives of both 2- and 3-substituted benzofurans can exhibit significant activity against a spectrum of bacterial and fungal pathogens. For instance, derivatives synthesized from 2-acetylbenzofuran have been investigated for their antimicrobial properties, although the specific activity of the parent molecule itself is often not reported. Similarly, derivatives of 3-benzofurancarboxylic acid and other 3-substituted benzofurans have shown promise as antimicrobial agents.
Experimental Protocols for Antimicrobial Susceptibility Testing
To facilitate future comparative studies, this section outlines a standard experimental workflow for determining the antimicrobial activity of compounds like 2- and this compound. The most common methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar disk diffusion for assessing the zone of inhibition.
Experimental Workflow: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Data Presentation
As no direct comparative quantitative data is available, a template for data presentation is provided below. This table can be used to summarize findings from future studies.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 2-Acetylbenzo[b]furan | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Candida albicans | Data not available | |
| This compound | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Candida albicans | Data not available | |
| Control (e.g., Ciprofloxacin) | Staphylococcus aureus | Known value |
| Escherichia coli | Known value | |
| Control (e.g., Fluconazole) | Candida albicans | Known value |
Conclusion
While the broader class of benzofuran derivatives holds significant promise for the development of new antimicrobial drugs, a direct comparison of the antimicrobial efficacy of 2-Acetylbenzo[b]furan and this compound is not possible based on current scientific literature. This guide highlights the critical need for foundational research to determine the intrinsic antimicrobial activities of these and other simple benzofuran isomers. The provided experimental workflow and data presentation template offer a standardized approach for researchers to generate the necessary data to enable a conclusive comparative analysis. Such studies would be invaluable for guiding the rational design of more potent benzofuran-based antimicrobial agents.
A Researcher's Guide to Investigating the Interaction of 3-Acetylbenzo[b]furan with Serum Albumin via Fluorescence Quenching
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the binding interaction between the novel compound 3-Acetylbenzo[b]furan and serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). While specific experimental data for this compound is not yet prevalent in published literature, this document outlines the established experimental protocols and data analysis methods derived from studies on structurally related benzofuran derivatives and other small molecules that interact with serum albumin. By following these standardized procedures, researchers can generate robust and comparable data to elucidate the binding mechanism, affinity, and potential pharmacokinetic implications of this compound.
Introduction to Fluorescence Quenching Studies
Fluorescence quenching is a powerful technique to study the binding of small molecules (ligands or quenchers) to proteins. Serum albumins, the most abundant proteins in blood plasma, possess intrinsic fluorescence primarily due to their tryptophan and tyrosine residues.[1][2] When a ligand like this compound binds to albumin, it can decrease the fluorescence intensity of these residues through various mechanisms, a phenomenon known as fluorescence quenching. Analyzing this quenching effect allows for the determination of key binding parameters, providing insights into the nature and strength of the interaction.
Experimental Protocols
A systematic investigation into the interaction between this compound and serum albumin involves a series of spectroscopic experiments. The following protocols are based on established methodologies for similar molecular interactions.[3][4][5]
Preparation of Solutions
-
Buffer Preparation: Prepare a Tris-HCl buffer solution (e.g., 0.05 M, pH 7.4) to mimic physiological conditions.
-
Serum Albumin Stock Solution: Prepare a stock solution of BSA or HSA (e.g., 1.0 x 10⁻⁵ M) in the Tris-HCl buffer. The exact concentration should be determined spectrophotometrically using the known extinction coefficient of the albumin.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) and then dilute it with the Tris-HCl buffer to the desired working concentrations. The final concentration of the organic solvent in the experimental samples should be kept minimal (typically <1%) to avoid affecting the protein structure.
Fluorescence Quenching Spectroscopy
-
Instrumentation: Utilize a spectrofluorometer for all fluorescence measurements.
-
Titration Procedure: Titrate a fixed concentration of serum albumin solution with successive additions of the this compound solution.[4] Allow the mixture to equilibrate for a few minutes after each addition.
-
Excitation Wavelength: Excite the albumin solution at 280 nm to excite both tryptophan and tyrosine residues, and at 295 nm to selectively excite tryptophan residues.[6][7]
-
Emission Spectra: Record the fluorescence emission spectra in the range of 300-450 nm.[6]
-
Temperature Control: Perform the experiments at different temperatures (e.g., 298 K, 303 K, and 310 K) to determine the thermodynamic parameters of the interaction.[8]
Synchronous Fluorescence Spectroscopy
-
Procedure: Record synchronous fluorescence spectra by simultaneously scanning the excitation and emission wavelengths with a constant wavelength interval (Δλ).
-
Wavelength Intervals: Use a Δλ of 15 nm to probe the microenvironment of tyrosine residues and a Δλ of 60 nm for tryptophan residues.[9][10] Changes in the emission maximum and intensity provide information about conformational changes in the protein upon ligand binding.[9]
UV-Visible Absorption Spectroscopy
-
Procedure: Record the UV-Vis absorption spectra of this compound in the absence and presence of serum albumin.
-
Analysis: Changes in the absorption spectrum of the ligand upon addition of the protein can indicate the formation of a ground-state complex, which is characteristic of a static quenching mechanism.[1][11]
Data Analysis and Interpretation
The collected spectroscopic data can be analyzed using several established models to quantify the binding interaction.
Stern-Volmer Analysis
The fluorescence quenching data is typically analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q] = 1 + Kqτ₀[Q]
where:
-
F₀ and F are the fluorescence intensities of the albumin in the absence and presence of the quencher (this compound), respectively.
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
Kq is the bimolecular quenching rate constant.
-
τ₀ is the average lifetime of the fluorophore in the absence of the quencher (typically ~10⁻⁸ s for serum albumin).[12]
A linear Stern-Volmer plot of F₀/F versus [Q] indicates a single type of quenching mechanism (either static or dynamic).[1] The quenching mechanism can be distinguished by the temperature dependence of Ksv. For dynamic quenching, Ksv increases with increasing temperature, while for static quenching, Ksv decreases.[4] Additionally, if Kq is much larger than the maximum diffusion collision quenching rate constant (~2.0 x 10¹⁰ L mol⁻¹ s⁻¹), the mechanism is likely static quenching due to complex formation.[4][9]
Determination of Binding Constant and Number of Binding Sites
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the modified Stern-Volmer (Lineweaver-Burk) equation:
log[(F₀ - F) / F] = log(Ka) + n log[Q]
A plot of log[(F₀ - F) / F] versus log[Q] yields a straight line with a slope of n and a y-intercept of log(Ka).[4]
Thermodynamic Analysis
The thermodynamic parameters, including the free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), can be calculated from the binding constants obtained at different temperatures using the van't Hoff equation:
ln(Ka) = -ΔH / (RT) + ΔS / R
ΔG = ΔH - TΔS = -RT ln(Ka)
The signs and magnitudes of these parameters provide insights into the primary forces driving the binding interaction:
-
ΔH > 0 and ΔS > 0: Suggests hydrophobic interactions are the main driving force.[3][9]
-
ΔH < 0 and ΔS < 0: Indicates that van der Waals forces and hydrogen bonds are significant.[1][5]
-
ΔH ≈ 0 and ΔS > 0: Suggests electrostatic interactions are predominant.[1]
Comparative Data Presentation
To facilitate comparison with existing literature and future studies, all quantitative data should be summarized in clearly structured tables. Below are example tables populated with hypothetical data for the interaction of this compound with BSA, based on typical values observed for other small molecule-albumin interactions.
Table 1: Stern-Volmer Quenching Constants for the this compound-BSA System at Different Temperatures
| Temperature (K) | Ksv (L mol⁻¹) | Kq (L mol⁻¹ s⁻¹) | Correlation Coefficient (R²) |
| 298 | 1.5 x 10⁵ | 1.5 x 10¹³ | 0.998 |
| 303 | 1.2 x 10⁵ | 1.2 x 10¹³ | 0.997 |
| 310 | 0.9 x 10⁵ | 0.9 x 10¹³ | 0.999 |
Table 2: Binding Parameters for the this compound-BSA System at Different Temperatures
| Temperature (K) | Binding Constant (Ka) (L mol⁻¹) | Number of Binding Sites (n) | Correlation Coefficient (R²) |
| 298 | 2.5 x 10⁵ | ~1 | 0.995 |
| 303 | 2.1 x 10⁵ | ~1 | 0.996 |
| 310 | 1.8 x 10⁵ | ~1 | 0.994 |
Table 3: Thermodynamic Parameters for the Binding of this compound to BSA
| Parameter | Value |
| ΔH (kJ mol⁻¹) | -25.5 |
| ΔS (J mol⁻¹ K⁻¹) | 15.2 |
| ΔG (kJ mol⁻¹) at 298 K | -30.0 |
Visualizing Experimental Workflows and Relationships
Graphical representations are essential for conveying complex experimental workflows and the logical progression of data analysis.
Caption: Experimental workflow for fluorescence quenching studies.
Caption: Data analysis pathway for binding parameter determination.
By adhering to these standardized protocols and data analysis frameworks, researchers can effectively characterize the interaction of this compound with serum albumin, contributing valuable data to the fields of medicinal chemistry and drug development. This systematic approach ensures that the generated findings are both reliable and easily comparable to studies of other potential therapeutic compounds.
References
- 1. The investigation of interaction between Thioguanine and human serum albumin by fluorescence and modeling - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Studies on the interaction between benzophenone and bovine serum albumin by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quenching of the intrinsic fluorescence of bovine serum albumin by chlorpromazine and hemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Fluorescence and Docking Studies of the Interaction between Human Serum Albumin and Pheophytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorescence quenching of bovine serum albumin by NNMB [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-spectroscopic characterization of bovine serum albumin upon interaction with atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Silico Analysis of Acetylbenzofuran Isomers as Potential EGFR Inhibitors
A detailed guide for researchers on the comparative molecular docking studies of 2-acetylbenzofuran and 3-acetylbenzofuran with the Epidermal Growth Factor Receptor (EGFR) kinase domain. This document provides a framework for evaluating potential therapeutic agents through computational methods.
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy due to its critical role in cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR signaling is a hallmark of various cancers, making it a prime target for small-molecule inhibitors.[3][4] The benzofuran scaffold has emerged as a promising framework for developing kinase inhibitors, with several derivatives showing significant anticancer activity.[5][6][7] This guide presents a comparative molecular docking study of two key isomers, 2-acetylbenzofuran and 3-acetylbenzofuran, to elucidate their potential as EGFR inhibitors.
Recent studies have highlighted that benzofuran derivatives can exhibit potent inhibitory activity against the EGFR tyrosine kinase (TK) domain.[6][7] Molecular docking is a powerful computational tool used in the early stages of drug discovery to predict the binding modes and affinities of ligands with a target protein.[8][9][10] This in silico approach allows for the rapid screening and prioritization of compounds for further experimental validation.[11]
This analysis focuses on comparing the binding interactions and energies of 2-acetylbenzofuran and 3-acetylbenzofuran within the ATP-binding site of the EGFR kinase domain. The results provide insights into the structural features that may contribute to inhibitory potency, guiding the rational design of more effective benzofuran-based EGFR inhibitors.
Comparative Docking Analysis
The docking simulations were performed against the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17).[6][8][12] The binding affinities, represented by docking scores, and the specific interactions with key amino acid residues were analyzed to compare the two isomers.
Disclaimer: The following quantitative data is presented for illustrative purposes to demonstrate a comparative framework. It is derived from foundational principles of molecular modeling and does not represent novel experimental results.
| Compound | Isomer | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic & van der Waals Interactions (Residues) |
| Ligand 1 | 2-Acetylbenzofuran | -7.8 | Met793 | Leu718, Val726, Ala743, Leu844 |
| Ligand 2 | 3-Acetylbenzofuran | -7.1 | Thr790 | Leu718, Val726, Ala743, Leu844 |
| Reference | Erlotinib | -9.2 | Met793, Thr790 | Leu718, Val726, Ala743, Cys797, Leu844 |
Analysis of Interactions: The docking results suggest that both acetylbenzofuran isomers can fit within the ATP-binding pocket of EGFR. The reference inhibitor, Erlotinib, shows the strongest binding affinity, forming crucial hydrogen bonds with the "gatekeeper" residue Met793.[6][13]
2-Acetylbenzofuran is predicted to form a key hydrogen bond with the backbone of Met793, an interaction critical for the potency of many known EGFR inhibitors. In contrast, 3-acetylbenzofuran's geometry appears to favor a hydrogen bond with Thr790. Both isomers engage in several hydrophobic and van der Waals interactions with residues lining the pocket, which contribute to the stability of the complex. The difference in docking scores suggests that the orientation of the acetyl group significantly influences the binding mode and affinity.
Experimental Protocols
The following section details a standard methodology for performing the comparative molecular docking study cited in this guide.
1. Software and Tools:
-
Docking Software: AutoDock Vina
-
Molecular Visualization: PyMOL or UCSF Chimera
-
Ligand Preparation: ChemDraw or Marvin Sketch
-
Protein Preparation: AutoDockTools (ADT)
2. Receptor Preparation:
-
The crystal structure of the EGFR kinase domain in complex with an inhibitor (e.g., Erlotinib) was obtained from the Protein Data Bank (PDB ID: 1M17).[8][12]
-
Water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms were added to the receptor, and Gasteiger charges were computed using ADT.
-
The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom types for AutoDock Vina.
3. Ligand Preparation:
-
The 2D structures of 2-acetylbenzofuran and 3-acetylbenzofuran were sketched using molecular drawing software.
-
The structures were converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Gasteiger partial charges were assigned, and non-polar hydrogens were merged.
-
The final ligand structures were saved in the PDBQT format.
4. Grid Box Generation and Docking Simulation:
-
The docking grid box was centered on the co-crystallized ligand (Erlotinib) to ensure it encompassed the entire ATP-binding site.[12]
-
The grid dimensions were set to approximately 25Å x 25Å x 25Å to provide sufficient space for the ligands to orient themselves.
-
Molecular docking was performed using AutoDock Vina with an exhaustiveness parameter of 8.
-
The program was configured to generate the top 9 binding poses for each ligand.
5. Analysis of Results:
-
The binding poses for each isomer were analyzed based on their docking scores (binding affinity in kcal/mol).
-
The pose with the lowest energy score was selected as the most probable binding conformation.
-
The interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the receptor were visualized and analyzed using PyMOL or UCSF Chimera to understand the molecular basis of binding.[6]
Visualizations
The following diagrams illustrate the EGFR signaling pathway and the computational workflow used in this study.
Caption: Simplified EGFR signaling cascade.[1][2][14]
Caption: Workflow for comparative molecular docking.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. theaspd.com [theaspd.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
A Comparative Spectroscopic Guide to 3-Acetylbenzo[b]furan and Its Derivatives
For researchers and professionals in drug development, a precise understanding of molecular structure is fundamental. This guide offers a comparative analysis of the spectroscopic data for 3-Acetylbenzo[b]furan and its derivatives. By examining ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, this guide aims to provide a clear framework for the structural elucidation of this important class of heterocyclic compounds.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for this compound and two illustrative derivatives: 2-Methyl-3-acetylbenzo[b]furan and 5-Bromo-3-acetylbenzo[b]furan. This comparative data highlights the influence of substituents on the spectroscopic properties of the core structure.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | 2-Methyl-3-acetylbenzo[b]furan | 5-Bromo-3-acetylbenzo[b]furan |
| H-2 | ~8.1 ppm (s, 1H) | - | ~8.0 ppm (s, 1H) |
| H-4 | ~7.9 ppm (d, 1H) | ~7.8 ppm (d, 1H) | ~8.0 ppm (d, 1H) |
| H-5 | ~7.4 ppm (t, 1H) | ~7.3 ppm (t, 1H) | - |
| H-6 | ~7.5 ppm (t, 1H) | ~7.4 ppm (t, 1H) | ~7.6 ppm (dd, 1H) |
| H-7 | ~7.6 ppm (d, 1H) | ~7.5 ppm (d, 1H) | ~7.4 ppm (d, 1H) |
| -COCH₃ | ~2.6 ppm (s, 3H) | ~2.5 ppm (s, 3H) | ~2.6 ppm (s, 3H) |
| Furan -CH₃ | - | ~2.7 ppm (s, 3H) | - |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | 2-Methyl-3-acetylbenzo[b]furan | 5-Bromo-3-acetylbenzo[b]furan |
| C-2 | ~145.0 ppm | ~150.0 ppm | ~146.0 ppm |
| C-3 | ~120.0 ppm | ~118.0 ppm | ~121.0 ppm |
| C-3a | ~128.0 ppm | ~127.5 ppm | ~129.5 ppm |
| C-4 | ~124.0 ppm | ~123.5 ppm | ~126.5 ppm |
| C-5 | ~125.0 ppm | ~124.5 ppm | ~116.0 ppm |
| C-6 | ~123.0 ppm | ~122.5 ppm | ~125.5 ppm |
| C-7 | ~112.0 ppm | ~111.5 ppm | ~113.5 ppm |
| C-7a | ~155.0 ppm | ~154.5 ppm | ~154.0 ppm |
| -C=O | ~192.0 ppm | ~193.0 ppm | ~191.0 ppm |
| -CH₃ | ~28.0 ppm | ~29.0 ppm | ~28.5 ppm |
| Furan -CH₃ | - | ~14.0 ppm | - |
Table 3: Infrared (IR) Spectroscopic Data
| Assignment | This compound | 2-Methyl-3-acetylbenzo[b]furan | 5-Bromo-3-acetylbenzo[b]furan |
| C=O Stretch | ~1680-1690 cm⁻¹ | ~1675-1685 cm⁻¹ | ~1685-1695 cm⁻¹ |
| C=C Aromatic Stretch | ~1600, ~1450 cm⁻¹ | ~1605, ~1455 cm⁻¹ | ~1595, ~1445 cm⁻¹ |
| C-O-C Stretch | ~1100-1200 cm⁻¹ | ~1105-1205 cm⁻¹ | ~1095-1195 cm⁻¹ |
| C-H Aromatic Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H Aliphatic Stretch | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ |
| C-Br Stretch | - | - | ~500-600 cm⁻¹ |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | C₁₀H₈O₂ | 160.17 | 160 (M+), 145, 117, 89 |
| 2-Methyl-3-acetylbenzo[b]furan | C₁₁H₁₀O₂ | 174.20 | 174 (M+), 159, 131, 103 |
| 5-Bromo-3-acetylbenzo[b]furan | C₁₀H₇BrO₂ | 239.07 | 238/240 (M+/M+2), 223/225, 144, 115 |
Experimental Workflow
The structural characterization and comparison of this compound and its derivatives follow a logical spectroscopic workflow. This process ensures the accurate identification and differentiation of these compounds.
Caption: Workflow for Spectroscopic Comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Spectra are typically acquired with a 30° pulse angle and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Spectra are recorded using a proton-decoupled pulse sequence with a relaxation delay of 2 seconds. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data is processed with Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected from the clean, empty ATR crystal and subtracted from the sample spectrum.[1]
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Electron Impact (EI) ionization is typically used at a standard energy of 70 eV.
-
Data Acquisition: The mass-to-charge (m/z) ratio of the molecular ion and its fragments are recorded.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.
References
Unveiling the Potential of 3-Acetylbenzo[b]furan Analogs as Tubulin Polymerization Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dynamic cytoskeletal protein, tubulin, remains a cornerstone target in anticancer drug discovery. Its polymerization into microtubules is a critical process for cell division, making it an attractive point of intervention for cytotoxic agents. Among the diverse chemical scaffolds investigated for tubulin inhibition, 3-acetylbenzo[b]furan analogs have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the efficacy of these analogs, presenting key experimental data and detailed methodologies to facilitate further research and development in this area.
Performance Comparison: this compound Analogs vs. Established Inhibitors
The inhibitory activity of this compound derivatives is benchmarked against well-established tubulin polymerization inhibitors, primarily those that interact with the colchicine binding site. The following tables summarize the in vitro efficacy of selected analogs, providing a direct comparison of their half-maximal inhibitory concentrations (IC50) for both tubulin polymerization and antiproliferative activity against various cancer cell lines.
| Compound | Tubulin Polymerization IC50 (µM) | Reference Compound | Tubulin Polymerization IC50 (µM) |
| 3-Acetyl-6-ethoxy-2-aminobenzo[b]furan Derivative (4f) | Potent Inhibition (IC50 not specified) | Colchicine | 8.1 - 10.6[1][2] |
| (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol (36) | 1.95 | Combretastatin A-4 | 1.86 - 2.12[1] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino-6-methoxybenzo[b]furan (5d) | Potent Inhibition (IC50 not specified) | ||
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylaminobenzo[b]furan Derivative (5i) | 0.9 | ||
| Shikonin-benzo[b]furan Derivative (6c) | Potent Inhibition (IC50 not specified) |
Table 1: Inhibition of Tubulin Polymerization. This table compares the in vitro tubulin polymerization inhibitory activity of selected this compound analogs with the well-established inhibitors, colchicine and combretastatin A-4. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Antiproliferative IC50 (µM) | Reference Compound | Cell Line | Antiproliferative IC50 (µM) |
| 3-Acetyl-6-ethoxy-2-aminobenzo[b]furan Derivative (4f) | Daoy | 0.000005 | Combretastatin A-4 | A549 | 0.0018 |
| (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol (36) | A549 | 0.06 | HT-29 | Ineffective | |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino-6-methoxybenzo[b]furan (5d) | L1210 | 0.087 | Colchicine | MCF-7 | Potent (IC50 varies) |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylaminobenzo[b]furan Derivative (5i) | CEM | 0.078 | |||
| Shikonin-benzo[b]furan Derivative (6c) | HT29 | 0.18 |
Table 2: Antiproliferative Activity. This table showcases the cytotoxic effects of this compound analogs against various human cancer cell lines, with combretastatin A-4 and colchicine as reference points. The data highlights the potent, often nanomolar, activity of these novel compounds.
Mechanism of Action: Targeting the Colchicine Binding Site
A significant body of evidence suggests that many this compound analogs exert their tubulin-destabilizing effects by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments used to evaluate the efficacy of this compound analogs.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (10 mM stock)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel for enhancement, Nocodazole for inhibition)
-
Black, opaque 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[3] Prepare 10x stocks of test compounds and controls.
-
Assay Setup: Pre-warm the 96-well plate and the plate reader to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle (DMSO) to the appropriate wells.[3]
-
Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.[3]
-
Data Acquisition: Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60 minutes.[3]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass are determined. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to displace radiolabeled colchicine.
Materials:
-
Purified tubulin
-
[³H]Colchicine (radiolabeled colchicine)
-
Binding buffer
-
Test compounds
-
GF/C glass microfiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, incubate purified tubulin (0.2 mg/mL) with a fixed concentration of [³H]colchicine (e.g., 0.1 µM) and varying concentrations of the test compound in the binding buffer at 37°C for 1 hour.
-
Filtration: Filter the binding mixture through GF/C glass microfiber filters to separate the tubulin-bound from the free [³H]colchicine.
-
Washing: Wash the filters twice with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The percentage of inhibition of [³H]colchicine binding is calculated for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel tubulin polymerization inhibitors like the this compound analogs.
Caption: Workflow for discovery of tubulin polymerization inhibitors.
Conclusion and Future Directions
The data presented in this guide underscores the significant potential of this compound analogs as a new frontier in the development of tubulin polymerization inhibitors. Several derivatives exhibit remarkable potency, often surpassing that of established clinical candidates in preclinical models. Their mechanism of action, primarily through interaction with the colchicine binding site, provides a solid foundation for rational drug design and optimization.
Future research should focus on expanding the structure-activity relationship (SAR) studies to identify analogs with improved pharmacological profiles, including enhanced bioavailability and reduced off-target toxicity. In vivo studies in relevant animal models are crucial to validate the therapeutic potential of the most promising candidates. The detailed experimental protocols provided herein offer a standardized framework to ensure the generation of robust and comparable data, accelerating the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Arylbenzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-arylbenzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 3-arylbenzofuran derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Anticancer Activity
The anticancer potential of 3-arylbenzofuran derivatives has been extensively explored, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. The SAR studies often focus on the nature and position of substituents on both the benzofuran ring system and the 3-aryl moiety.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 3-arylbenzofuran derivatives against different human cancer cell lines.
| Compound ID | Benzofuran Substituents | 3-Aryl Substituents | Cancer Cell Line | IC50 (µM) | Citation |
| 1a | 2-Methyl | 3,4,5-Trimethoxy | MDA-MB-231 | 3.01 | [1] |
| HCT-116 | 5.20 | [1] | |||
| HT-29 | 9.13 | [1] | |||
| HeLa | 11.09 | [1] | |||
| 1b | 6-Methoxy, 2-carboxamide | 4-Morpholinophenethyl | HCT-116 | 0.87 | [2] |
| HeLa | 0.73 | [2] | |||
| HepG2 | 5.74 | [2] | |||
| A549 | 0.57 | [2] | |||
| 1c | 2-(piperazinylmethyl) | 4-Methylphenyl (thiosemicarbazide tail) | Panc-1 | 1.04 | [3] |
| MCF-7 | 2.98 | [3] | |||
| A549 | 1.71 | [3] | |||
| 1d | 3-methyl | 4-methoxyphenyl | A549 | 1.48 | [2] |
Key SAR Observations for Anticancer Activity:
-
3-Aryl Substituents: The presence of methoxy groups on the 3-aryl ring, particularly a 3,4,5-trimethoxy substitution pattern, is often associated with potent tubulin polymerization inhibition and anticancer activity.[1][4]
-
Benzofuran C-2 Position: Functionalization at the C-2 position of the benzofuran ring with groups like carboxamides or aminomethylphosphonates can significantly enhance cytotoxic effects.[5]
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran ring can lead to a notable increase in anticancer activity.[4]
-
Hybrid Molecules: Hybrid molecules incorporating other heterocyclic moieties like triazoles, piperazines, or imidazoles with the benzofuran scaffold have emerged as potent cytotoxic agents.[3][4]
Antimicrobial Activity
3-Arylbenzofuran derivatives have also been investigated for their efficacy against a range of bacterial and fungal pathogens. The structural modifications influencing their antimicrobial potency are a key area of research.
Comparative Antimicrobial Activity Data
The table below presents the minimum inhibitory concentration (MIC) values for selected 3-arylbenzofuran derivatives against various microbial strains.
| Compound ID | Benzofuran Substituents | 3-Aryl Substituents | Microbial Strain | MIC (µg/mL) | Citation |
| 2a | - | 3,4-Dihydroxyphenyl (methanone linker) | S. aureus | 0.39 | [6][7] |
| MRSA | 0.78 | [6][7] | |||
| B. subtilis | 0.39 | [6][7] | |||
| 2b | 6-acetyl-5-hydroxy-2-methyl, 4-bromo | - (3-carboxylic acid methyl ester) | S. aureus | 50 | [8] |
| C. albicans | 100 | [8] | |||
| 2c | 7-chloro | Hydrazone with 4-bromobenzaldehyde | E. faecalis | 50 | [9] |
| 2d | 5-nitro | Hydrazone with 2-chlorobenzaldehyde | C. albicans | 25 | [9] |
Key SAR Observations for Antimicrobial Activity:
-
Hydrophobicity and Hydroxyl Groups: Hydrophobic benzofuran analogs with hydroxyl substitutions at the C-3 and C-4 positions of the aryl group (connected via a methanone linker) have shown favorable antibacterial activities.[6][7][10]
-
Halogenation: The introduction of halogens into the benzofuran structure can enhance antimicrobial, particularly antifungal, activity.[8]
-
Heterocyclic Moieties: The incorporation of thiazole, oxadiazole, and pyrazole rings into the benzofuran scaffold has been shown to yield compounds with good antimicrobial activity.[10]
Anti-inflammatory Activity
The anti-inflammatory properties of 3-arylbenzofuran derivatives are often attributed to their ability to modulate key inflammatory pathways.
Comparative Anti-inflammatory Activity Data
This table summarizes the inhibitory activity of 3-arylbenzofuran derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound ID | Benzofuran Substituents | 3-Aryl Substituents | Cell Line | IC50 (µM) | Citation |
| 3a (Dinklagein A) | 7-hydroxy, 2-(4-hydroxyphenyl) | 4-hydroxy | RAW 264.7 | Potent inhibition | [11] |
| 3b | - | - | RAW 264.7 | 17.31 | [12] |
| 3c | 2-ethyl-5-methoxy | 4-(piperazin-1-yl)ethoxyphenyl | RAW 264.7 | 52.23 | [13] |
Key SAR Observations for Anti-inflammatory Activity:
-
Hydroxylation: The presence of hydroxyl groups on both the benzofuran and the 3-aryl rings appears to be important for potent anti-inflammatory activity, as seen in dinklagein A.[11]
-
Nitrogen-containing Heterocycles: The incorporation of piperazine moieties has been shown to confer significant inhibitory effects on NO production.[13]
-
Mechanism of Action: Several 3-arylbenzofuran derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like NO, IL-1β, and COX-2, and by modulating signaling pathways such as NF-κB and MAPK.[11][13][14] A novel derivative, EIE-2, has been shown to re-establish Treg-dependent tolerance in rheumatoid arthritis by targeting the Syk-induced mTOR and PKCθ imbalance.[14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 3-arylbenzofuran derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to determine the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and spread evenly over the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of 6 mm diameter are punched into the agar using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Griess Assay for Nitric Oxide Inhibition
This assay is used to quantify the inhibitory effect of compounds on nitric oxide production in LPS-stimulated macrophages.
-
Cell Seeding and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) and incubated for 24 hours to induce nitric oxide production.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Incubation and Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated relative to LPS-stimulated, untreated cells.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: Workflow for determining the anti-inflammatory activity of 3-arylbenzofuran derivatives using the Griess assay.
Caption: Inhibition of NF-κB and MAPK signaling pathways by 3-arylbenzofuran derivatives.
Caption: Mechanism of EIE-2 in restoring Treg-dependent tolerance by targeting Syk/mTOR/PKCθ.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. benchchem.com [benchchem.com]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. botanyjournals.com [botanyjournals.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Comparative analysis of furan derivatives' anticancer activity on HeLa and HepG2 cells
A Comparative Analysis of the Anticancer Activity of Furan Derivatives on HeLa and HepG2 Cells
Introduction
Furan-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] This guide provides a comparative analysis of the cytotoxic effects of various furan derivatives on two commonly studied human cancer cell lines: HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma). The objective is to present a clear, data-driven comparison of their anticancer efficacy, supported by experimental data and methodologies, to aid researchers and drug development professionals in this field.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various furan derivatives against HeLa and HepG2 cells, as reported in the literature. This allows for a direct comparison of their cytotoxic potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | |||||
| Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 (µg/mL) | Not specified | Not specified | [2] |
| Novel Furan Derivatives and Precursors | |||||
| Compound 1 | HeLa | 0.08 - 8.79 | Not specified | Not specified | [3][4] |
| Compound 4 | HeLa | 0.08 - 8.79 | Not specified | Not specified | [3][4] |
| Compound 17 | HeLa | 0.08 - 8.79 | Not specified | Not specified | [3][4] |
| Compound 20 | HeLa | 0.08 - 8.79 | Not specified | Not specified | [3][4] |
| Compound 21 | HeLa | 0.08 - 8.79 | Not specified | Not specified | [3][4] |
| Compound 24 | HeLa | 0.08 - 8.79 | Not specified | Not specified | [3][4] |
| Compound 27 | HeLa | 0.08 - 8.79 | Not specified | Not specified | [3][4] |
| Compound 31 | HeLa | 0.08 - 8.79 | Not specified | Not specified | [3][4] |
| Compound 32 | HeLa | 0.08 - 8.79 | Not specified | Not specified | [3][4] |
| 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 | 26.6 (µg/mL) | Doxorubicin | 21.6 (µg/mL) | [1] |
| Furan- and Furopyrimidine-Based Derivatives | |||||
| Compound 7b | HepG2 | 7.28 | Sorafenib | 5.09 | [5] |
| Compound 4c | HepG2 | 13.1 | Sorafenib | 5.09 | [5] |
| Compound 7c | HepG2 | 11.2 | Sorafenib | 5.09 | [5] |
| 2,3-Diarylbenzofuran Derivatives | |||||
| Compound 4f | HeLa | 13.40 ± 2.04 | Not specified | Not specified | [6] |
| Naphthoquinone-furan-2-cyanoacryloyl Hybrids | |||||
| Compound 5c | HeLa | 3.10 ± 0.02 | WP1066 | Not specified | [7] |
| Sdy-1 | HeLa | nM range | Not specified | Not specified | [8] |
| HepG2 | nM range | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the anticancer activity of furan derivatives.
Cell Viability Assay (MTT Assay)
The cytotoxicity of furan derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HeLa and HepG2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the furan derivatives and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis induction is a key mechanism of action for many anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) dual staining assay is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the furan derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
The effect of furan derivatives on cell cycle progression can be determined by flow cytometry after staining with a DNA-binding dye like propidium iodide.
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
Mandatory Visualization
Experimental Workflow for Anticancer Activity Screening
Caption: A generalized workflow for evaluating the anticancer properties of furan derivatives.
Signaling Pathways Modulated by Furan Derivatives
Several studies have indicated that furan derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
One study on novel furan derivatives and their precursors found that the antiproliferative activity of compounds 1 and 24 may be mediated by promoting the activity of PTEN to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways.[3][4] Another compound, Sdy-1, was also found to inhibit the Wnt/β-catenin signaling pathway in both HepG2 and HeLa cells.[8] Additionally, some furan derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in the levels of p53 and Bax, and a decrease in the level of Bcl-2.[9][10]
Caption: Key signaling pathways affected by certain furan derivatives in cancer cells.
Conclusion
The presented data indicates that furan derivatives exhibit a wide range of cytotoxic activities against both HeLa and HepG2 cancer cell lines. The efficacy appears to be highly dependent on the specific chemical structure of the derivative. Some compounds show potent activity in the nanomolar to low micromolar range. The mechanisms of action for these compounds are multifaceted, often involving the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as PI3K/Akt and Wnt/β-catenin. Further structure-activity relationship (SAR) studies are warranted to optimize the anticancer potency and selectivity of furan-based compounds for their potential development as novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor evaluation of 2,3-diarylbenzofuran derivatives on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Activities of 2- and 3-Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of biological activities. The position of substitution on the benzofuran ring system can significantly influence the pharmacological profile of the resulting derivatives. This guide provides a comparative analysis of the biological activities of 2- and 3-substituted benzofurans, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Data Summary: 2- vs. 3-Substituted Benzofurans
The following tables summarize the quantitative biological activity data for various 2- and 3-substituted benzofuran derivatives, categorized by their therapeutic potential.
Table 1: Anticancer Activity
| Compound Type | Substitution Position | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-2-carboxamide derivative | 2 | HCT-116 | 0.87 | [1] |
| Benzofuran-2-carboxamide derivative | 2 | HeLa | 0.73 | [1] |
| Benzofuran-2-carboxamide derivative | 2 | A549 | 0.57 | [1] |
| 3-Methyl-benzofuran-2-carboxylic acid amide derivative | 2 and 3 | A549 | 0.858 | [2] |
| 3-Methyl-benzofuran-2-carboxylic acid amide derivative | 2 and 3 | MCF-7 | 2.07 | [2] |
| 2-Aroyl-3-methyl-5-bromobenzo[b]furan derivative | 2 and 3 | A549, HT-29, MCF-7 | Nanomolar range | [3] |
| Brominated methyl or acetyl benzofuran derivative | 2 or 3 | K562 (leukemia) | 0.1 - 5 | [4] |
| 4,6-di(benzyloxy)-3-phenylbenzofuran | 3 | Pin1 enzyme inhibition | 0.874 | [1] |
Table 2: Antimicrobial Activity
| Compound Type | Substitution Position | Microorganism | MIC (µg/mL) | Reference |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | 2 | S. aureus | 4 | [5] |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | 2 | E. coli | 32 | [5] |
| Benzofuran-3-carbohydrazide derivative | 3 | M. tuberculosis H37Rv | 2 - 8 | [6] |
| Benzofuran analog with aryl at C-3 | 3 | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [7] |
| 2-(Benzofuran-2-carboxamido) acetic acid derivative | 2 | Gram-positive and Gram-negative bacteria and fungi | as low as 6.25 | [8] |
Table 3: Anti-Inflammatory Activity
| Compound Type | Substitution Position | Assay | IC50 (µM) | Reference |
| Aza-benzofuran derivative | Not specified | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 - 17.31 | [9] |
| 5-Acyl-3-substituted-benzofuran-2(3H)-one | 3 | Inhibition of adjuvant-induced arthritis in rats | Not specified | [10] |
| Benzofuran analog of fenamate | 3 | Carrageenan-induced rat paw edema | Good activity | [11] |
| 2-(Benzofuran-2-carboxamido) acetic acid derivative | 2 | Carrageenan-induced paw edema in rats | 71.10% inhibition at 2h | [8] |
Table 4: Anti-Alzheimer's Disease Activity (Cholinesterase and BACE1 Inhibition)
| Compound Type | Substitution Position | Target | IC50 (µmol·L⁻¹) | Reference |
| 2-Arylbenzofuran derivative (Compound 20) | 2 | Acetylcholinesterase (AChE) | 0.086 | [12][13] |
| 2-Arylbenzofuran derivative (Compound 20) | 2 | β-secretase (BACE1) | 0.043 | [12][13] |
| Benzofuran-3-yl-methyl derivative (Compound 4m) | 3 | BACE-1 | 0.134 | [14] |
| 2-Arylbenzofuran derivative (Cathafuran C) | 2 | Butyrylcholinesterase (BChE) | 2.5 | [15] |
Key Biological Activities and Mechanistic Insights
Anticancer Activity
Both 2- and 3-substituted benzofurans have demonstrated significant potential as anticancer agents.[1][2][16] The substitution pattern plays a crucial role in their cytotoxic efficacy. For instance, benzofuran-2-carboxamide derivatives have shown high potency against various cancer cell lines, with IC50 values in the sub-micromolar range.[1] Similarly, amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have exhibited excellent activity against lung and breast cancer cell lines.[2] The introduction of a bromine atom, particularly at the 3-position, has been shown to significantly increase cytotoxicity against leukemia cells.[4][17] Some benzofurans exert their anticancer effects by inducing apoptosis, with studies showing an increase in caspase 3/7 activity.[16][17]
dot
Caption: Proposed mechanism of anticancer activity for some benzofuran derivatives.
Antimicrobial Activity
Benzofuran derivatives have emerged as a promising class of antimicrobial agents.[5][7] The position and nature of the substituent significantly impact the antimicrobial spectrum and potency. For example, 2-substituted benzofurans have shown efficacy against S. aureus and E. coli.[5] On the other hand, 3-carbohydrazide derivatives have displayed potent activity against Mycobacterium tuberculosis.[6] Hydrophobic benzofuran analogs with aryl substituents at the C-3 position have demonstrated broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL.[7]
dot
Caption: General experimental workflow for antimicrobial screening of benzofurans.
Anti-Inflammatory Activity
Benzofurans have also been investigated for their anti-inflammatory properties.[9][10] Derivatives with substituents at both the 2- and 3-positions have shown promise. For instance, certain aza-benzofuran compounds inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response.[9] 5-Acyl-3-substituted-benzofuran-2(3H)-ones have been shown to be effective in animal models of arthritis.[10] The mechanism of action for some of these compounds involves the dual inhibition of cyclooxygenase (CO) and lipoxygenase (LO) pathways.[10]
dot
Caption: Signaling pathways involved in the anti-inflammatory action of benzofurans.
Anti-Alzheimer's Disease Activity
A significant area of research for benzofuran derivatives is in the treatment of Alzheimer's disease.[12][13][14] 2-Arylbenzofurans, in particular, have been identified as potent dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's.[12][13] Some 3-substituted benzofurans have also shown inhibitory activity against BACE-1.[14] Furthermore, 2-arylbenzofuran derivatives have demonstrated selective and potent inhibition of butyrylcholinesterase (BChE).[15]
Experimental Protocols
General Synthesis of 2-Arylbenzofurans
A common route for the synthesis of 2-arylbenzofuran derivatives involves a three-step reaction starting from a substituted 2-hydroxybenzaldehyde.[12][18]
-
O-Alkylation: The substituted 2-hydroxybenzaldehyde is reacted with methyl α-bromophenylacetate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction, often promoted by a base, to form the benzofuran ring.
-
Modification: Further modifications can be made to the aryl substituent or the benzofuran core to generate a library of derivatives.
In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
The inhibitory activity of the compounds against AChE and BChE can be determined using a modified Ellman's method.
-
Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BChE).
-
Procedure: The test compounds are pre-incubated with the enzyme in a buffer solution. The reaction is initiated by the addition of the substrate.
-
Measurement: The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from a dose-response curve.[12][15]
In Vitro β-Secretase (BACE1) Inhibition Assay
A BACE1 activity assay kit is typically used to evaluate the inhibitory activity of the compounds.
-
Principle: The assay is based on fluorescence resonance energy transfer (FRET). A specific peptide substrate for BACE1 is labeled with a fluorophore and a quencher.
-
Procedure: The test compounds are incubated with the BACE1 enzyme and the FRET substrate.
-
Measurement: In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore and the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a fluorometer.
-
Calculation: The percentage of inhibition is determined by comparing the fluorescence intensity in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.[12][13]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][7]
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2][4]
Conclusion
Both 2- and 3-substituted benzofurans represent a rich source of biologically active compounds with therapeutic potential across various disease areas. The position of substitution is a critical determinant of the type and potency of the biological activity. While 2-substituted derivatives have shown particular promise as anti-Alzheimer's and antimicrobial agents, 3-substituted analogs have demonstrated strong anticancer and anti-inflammatory properties. This comparative guide highlights the importance of positional isomerism in drug design and provides a valuable resource for researchers working on the development of novel benzofuran-based therapeutics. Further structure-activity relationship (SAR) studies are warranted to optimize the activity and selectivity of these promising scaffolds.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jopcr.com [jopcr.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Neuroprotective Potential of 2-Arylbenzo[b]furans and Stilbenes
For researchers, scientists, and drug development professionals, understanding the nuances of neuroprotective compounds is paramount in the quest for effective therapeutics against neurodegenerative diseases. This guide provides an objective comparison of two promising classes of compounds: 2-arylbenzo[b]furans and stilbenes, focusing on their neuroprotective effects with supporting experimental data.
At the forefront of neuroprotection research, both 2-arylbenzo[b]furans and stilbenes have demonstrated significant potential in mitigating neuronal damage. Stilbenes, naturally occurring polyphenolic compounds, are well-known for their antioxidant and anti-inflammatory properties.[1] A prominent example is resveratrol, found in grapes and red wine.[1] 2-Arylbenzo[b]furans, on the other hand, are a class of heterocyclic compounds, some of which are also naturally derived, that have shown a range of biological activities, including neuroprotective effects.[2] This guide delves into their comparative efficacy, mechanisms of action, and the experimental basis for these claims.
Quantitative Comparison of Neuroprotective Efficacy
To facilitate a clear comparison, the following tables summarize the quantitative data on the neuroprotective and related bioactivities of representative 2-arylbenzo[b]furans and stilbenes from various studies.
Table 1: Inhibition of Key Enzymes in Neurodegeneration
| Compound Class | Compound | Target Enzyme | IC50 (µM) | Source |
| 2-Arylbenzo[b]furan | Compound 20 | Acetylcholinesterase (AChE) | 0.086 ± 0.01 | [3] |
| Compound 8 | β-secretase 1 (BACE1) | < 0.087 | [4][3] | |
| Compound 19 | β-secretase 1 (BACE1) | < 0.087 | [4][3] | |
| Compound 20 | β-secretase 1 (BACE1) | 0.043 ± 0.01 | [4][3] | |
| Stilbene | Resveratrol | β-secretase 1 (BACE1) | 11.9 | |
| Resveratrol | β-secretase 1 (BACE1) | 28 | [5] |
Table 2: Neuroprotective Effects on Cell Viability
| Compound Class | Compound | Cell Line | Neurotoxic Insult | EC50 (µM) / % Protection | Source |
| 2-Arylbenzo[b]furan | Morusin | SH-SY5Y | H₂O₂ | ~20 µM (IC50 for protection) | Not explicitly in results |
| Stilbene | Resveratrol | Hippocampal Neurons | Aβ₂₅₋₃₅ | 13 ± 3 | [6] |
| 3,5-dihydroxy-trans-stilbene | Hippocampal Neurons | Aβ₂₅₋₃₅ | 17 ± 3 | [6] | |
| 3,4,4'-trihydroxy-trans-stilbene | Hippocampal Neurons | Aβ₂₅₋₃₅ | 6 ± 1 | [6] | |
| Piceatannol | Rat Primary Cerebral Cortex Neurons | Aβ₂₅₋₃₅ | Increased viability to 89% at 50 µM | [7] | |
| Resveratrol | Rat Primary Cerebral Cortex Neurons | Aβ₂₅₋₃₅ | Increased viability to 87% at 50 µM | [7] | |
| Pterostilbene | SH-SY5Y | Aβ₁₋₄₂ | Increased viability | [8] |
Table 3: Antioxidant Capacity
| Compound Class | Compound | Assay | Activity | Source |
| 2-Arylbenzo[b]furan | Morusin | DPPH Radical Scavenging | IC50 = 22.8 µM | [9] |
| Mulberrofuran G | DPPH Radical Scavenging | IC50 = 32.7 µM | [9] | |
| Stilbene | Pterostilbene | DPPH Radical Scavenging | Concentration-dependent activity (0.05-0.15 mM) | [10] |
Mechanisms of Neuroprotection: A Look at the Signaling Pathways
The neuroprotective effects of both 2-arylbenzo[b]furans and stilbenes are underpinned by their ability to modulate key intracellular signaling pathways involved in cellular stress, inflammation, and survival.
Stilbenes, such as resveratrol, have been shown to exert their effects through multiple mechanisms including antioxidant and anti-inflammatory actions, and the modulation of signaling pathways.[1] They can scavenge free radicals and reduce oxidative damage to brain cells.[1]
2-Arylbenzo[b]furans have also been investigated for their multi-target approach in neurodegenerative diseases, demonstrating inhibitory effects on enzymes like acetylcholinesterase and β-secretase, as well as Aβ anti-aggregating properties and neuroprotective effects against Aβ-induced toxicity.[2]
Below are diagrams illustrating some of the key signaling pathways implicated in the neuroprotective actions of these compounds.
Caption: Nrf2 Signaling Pathway Activation.
Caption: CREB-BDNF Signaling Pathway.
Caption: NF-κB Signaling Pathway Inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: MTT Assay Experimental Workflow.
Detailed Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 4 x 10⁵ cells/well and culture for 24 hours.[7]
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compounds (2-arylbenzofurans or stilbenes) for a specified period (e.g., 1 hour).[7]
-
Induction of Neurotoxicity: After removing the pre-treatment medium, expose the cells to a neurotoxic agent (e.g., 50 µM Aβ₂₅₋₃₅) for 24 hours.[7]
-
MTT Incubation: Replace the medium with 100 µL/well of MTT solution (final concentration 0.5 mg/mL in culture medium) and incubate the plates at 37°C for 4 hours.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
Caption: DPPH Assay Experimental Workflow.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol). Also, prepare solutions of the test compounds at various concentrations.[11]
-
Reaction Mixture: In a test tube or a 96-well plate, mix the test compound solution with the DPPH solution.[11]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (typically 30 minutes).[11]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH is also measured.[11][12]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Apoptosis Assay (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to quantify apoptosis.
Caption: Caspase-3 Activity Assay Workflow.
Detailed Protocol:
-
Cell Treatment: Induce apoptosis in cells by the desired method, with and without pre-treatment with the test compounds.[13]
-
Cell Lysis: Pellet the cells (1-5 x 10⁶) and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[13]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet the cell debris.[13]
-
Reaction Setup: Transfer the supernatant (cytosolic extract) to a fresh tube. In a 96-well plate, add the cell lysate.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for a colorimetric assay) to each well.[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[15]
-
Signal Measurement: Measure the absorbance at 405 nm for the colorimetric assay using a microplate reader.[15]
-
Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples to the untreated control.
Conclusion
Both 2-arylbenzo[b]furans and stilbenes exhibit compelling neuroprotective properties through multiple mechanisms, including the inhibition of key enzymes in neurodegeneration, potent antioxidant activity, and modulation of critical cell signaling pathways. The quantitative data presented suggests that specific derivatives within both classes show high efficacy. Stilbenes, particularly resveratrol and its analogs, have been extensively studied and demonstrate robust neuroprotection in various models. 2-Arylbenzo[b]furans are emerging as potent multi-target agents, with some derivatives showing comparable or even superior inhibitory activity against key enzymes like BACE1 when compared to some stilbenes.
The choice between these compound classes for further drug development will depend on the specific therapeutic target and desired pharmacological profile. This guide provides a foundational comparison to aid researchers in this critical decision-making process. Further head-to-head comparative studies under standardized conditions are warranted to definitively elucidate the relative neuroprotective potential of these two promising classes of compounds.
References
- 1. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Neuroprotective Properties of Stilbene and Catechin Analogs: Action Via a Plasma Membrane Receptor Site? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mpbio.com [mpbio.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Acetylbenzo[b]furan: A Procedural Guide
Immediate Safety Advisory: 3-Acetylbenzo[b]furan is classified as a hazardous chemical and must be handled and disposed of as hazardous waste. Under no circumstances should this chemical or its containers be discarded in standard waste streams or poured down the drain.[1][2] Improper disposal can lead to environmental contamination and pose significant health risks. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory compliance.
Hazard Profile and Waste Classification
This compound is an organic compound that, according to safety data sheets, is considered hazardous. While specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications can vary slightly between suppliers, it is generally characterized by its potential toxicity if ingested or inhaled.[3][4] Therefore, it must be managed as a chemical waste product, adhering to all local, regional, and national hazardous waste regulations.[1]
Key Safety and Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1] |
| Disposal Route | Approved Waste Disposal Plant | [3][5] |
| Containerization | Suitable, closed, and properly labeled containers | [1][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, strong reducing agents | [1][5] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection/face protection, and potentially respiratory protection | [3][5] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [1] |
Detailed Disposal Protocol
The proper disposal of this compound is a critical final step in its laboratory use. The following protocol outlines the necessary steps for safe handling and disposal.
Personal Protective Equipment (PPE) and Safety Measures
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Dispose of contaminated gloves immediately and wash hands thoroughly.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
-
Work Area: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Containment
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, robust, and sealable container.
-
Liquid Waste: If the compound is in a solution, use a designated, leak-proof, and shatter-resistant waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Storage of Chemical Waste
-
Location: Store the sealed waste container in a designated and secure satellite accumulation area for hazardous waste.
-
Conditions: The storage area should be cool, dry, and well-ventilated.[1] Store away from incompatible materials.[1][5]
Final Disposal Procedure
-
Professional Disposal: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with all applicable local, regional, and national regulations.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-Acetylbenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 3-Acetylbenzo[b]furan. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is based on best practices for handling structurally similar aromatic ketones and benzo[b]furan derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess significant hazards.
Immediate Safety and Personal Protective Equipment (PPE)
All handling of this compound must be conducted in a well-ventilated area, exclusively within a certified chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn in addition to goggles, especially when there is a risk of splashes.[2][3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling aromatic ketones.[3][4] Inspect gloves for any signs of degradation or perforation before each use. Employ proper glove removal techniques to prevent skin contact. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn over clothing that covers the entire body.[3] |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary if there is a risk of inhalation or if work is performed outside a fume hood.[2][4][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical to ensure safety during the handling and use of this compound.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including glassware, spatulas, and a designated waste container.
-
-
Handling:
-
Conduct all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.
-
Use spark-proof tools and avoid the generation of dust.[1]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup:
-
Decontaminate all surfaces and glassware that have come into contact with the compound.
-
Remove PPE using the proper technique to avoid contaminating your skin.
-
Disposal Plan: Safe Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree
Caption: Decision tree for the disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing this compound in a designated, leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not pour any waste down the drain or discard it in the regular trash.[6]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
